molecular formula C10H20N2O3 B2672827 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 2129781-55-9

4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Número de catálogo: B2672827
Número CAS: 2129781-55-9
Peso molecular: 216.281
Clave InChI: GBYJWDIJTCOABW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.281. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-14-8-5-11-10(13)12-6-3-9(15-2)4-7-12/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYJWDIJTCOABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129781-55-9
Record name 4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, a molecule of interest in medicinal chemistry and drug development. The document details the strategic design of the synthetic route, starting from commercially available precursors, and provides validated, step-by-step experimental protocols. Key considerations for reaction optimization, purification, and characterization are discussed, underpinned by mechanistic insights. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of the synthesis of this and structurally related piperidine-1-carboxamide derivatives.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are integral to drugs across more than twenty therapeutic classes.[2] The unique conformational properties of the piperidine ring allow for precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets. The piperidine-1-carboxamide functional group, in particular, has been identified as a key pharmacophore in compounds exhibiting a range of biological activities, including potential as antifungal agents and ALK inhibitors.[4][5]

4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS Number: 2129781-55-9) is a disubstituted urea derivative built upon the 4-methoxypiperidine core.[6] The strategic incorporation of the methoxy group at the 4-position of the piperidine ring and the N-(2-methoxyethyl)carboxamide moiety at the 1-position offers a unique combination of polarity, hydrogen bonding potential, and lipophilicity. These features make it an attractive scaffold for further elaboration in drug discovery programs.

This guide presents a logical and efficient synthetic pathway to 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, emphasizing practical execution and a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, suggests a straightforward disconnection at the urea linkage. This bond can be readily formed through the reaction of a secondary amine with an isocyanate.

Retrosynthesis Target 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide Disconnect1 Urea Formation Target->Disconnect1 Intermediate1 4-Methoxypiperidine Disconnect1->Intermediate1 Intermediate2 2-Methoxyethyl isocyanate Disconnect1->Intermediate2

Caption: Retrosynthetic analysis of the target compound.

This approach identifies two key building blocks:

  • 4-Methoxypiperidine: A commercially available or readily synthesized secondary amine.

  • 2-Methoxyethyl isocyanate: A reactive electrophile that can be prepared from the corresponding amine.

The proposed forward synthesis, therefore, involves two primary stages: the preparation of the isocyanate precursor (if not commercially available) and the subsequent urea formation reaction. This strategy is advantageous due to the high reactivity and selectivity of the amine-isocyanate reaction, which typically proceeds under mild conditions with high yields.[7]

Synthesis of Precursors

Synthesis of 4-Methoxypiperidine

4-Methoxypiperidine can be sourced commercially or synthesized through various established methods. One common approach involves the catalytic hydrogenation of 4-methoxypyridine.[8]

A general procedure for the synthesis of 4-methoxypiperidine from a suitable precursor involves dissolving the starting material in methanol, adding a palladium-carbon catalyst, and stirring the mixture under a hydrogen atmosphere at room temperature.[9] Upon completion, the reaction mixture is filtered and concentrated to yield 4-methoxypiperidine.[9]

Synthesis of 2-Methoxyethyl isocyanate

2-Methoxyethyl isocyanate is a key reagent for the final urea formation step. While it may be commercially available, its synthesis from 2-methoxyethylamine provides a cost-effective alternative. The most common industrial method for isocyanate synthesis is the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[10][11] However, due to the high toxicity of these reagents, alternative, safer methods are often preferred in a laboratory setting.

One such method is the Curtius rearrangement, which involves the thermal or photochemical rearrangement of an acyl azide.[7] Alternatively, the reaction of 2-methoxyethylamine with dimethyl carbonate can be employed, which is a less hazardous approach.[12]

Synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

The final step in the synthesis is the nucleophilic addition of 4-methoxypiperidine to 2-methoxyethyl isocyanate. This reaction is typically straightforward and efficient.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_reaction Final Urea Formation 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypiperidine 4-Methoxypiperidine 4-Methoxypyridine->4-Methoxypiperidine Catalytic Hydrogenation Target_Compound 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide 4-Methoxypiperidine->Target_Compound 4-Methoxypiperidine->Target_Compound Nucleophilic Addition 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethyl_isocyanate 2-Methoxyethyl_isocyanate 2-Methoxyethylamine->2-Methoxyethyl_isocyanate Phosgenation or Alternative 2-Methoxyethyl_isocyanate->Target_Compound

Caption: Overall synthetic workflow.

Experimental Protocol

Materials:

  • 4-Methoxypiperidine

  • 2-Methoxyethyl isocyanate

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 4-methoxypiperidine (1.0 equivalent).

  • Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2-methoxyethyl isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide.

Mechanistic Considerations

The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxypiperidine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea product.

The reaction is generally exothermic and proceeds readily without the need for a catalyst.[7] The use of an anhydrous solvent is recommended to prevent the hydrolysis of the isocyanate to the corresponding carbamic acid, which can then decompose to the amine and carbon dioxide.

Characterization

The identity and purity of the synthesized 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy groups, the piperidine ring protons, and the ethyl chain protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the urea.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated exact mass of the compound (C₁₀H₂₀N₂O₃).[13]
Infrared (IR) Spectroscopy A strong absorption band in the region of 1630-1650 cm⁻¹ characteristic of the C=O stretch of the urea.
Melting Point A sharp melting point for the crystalline solid, indicating high purity.

Applications and Future Directions

Piperidine-1-carboxamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][5] The title compound, with its specific substitution pattern, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 4-methoxypiperidine have been explored as dopamine transporter inhibitors and in neuroscience research.[14][15] The N-substituted carboxamide functionality can be further modified to explore structure-activity relationships (SAR) in various drug discovery campaigns. The methodology described herein provides a robust platform for the generation of a library of related compounds for biological screening.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide. By leveraging the well-established reactivity of amines and isocyanates, the target molecule can be obtained in high yield and purity. The provided experimental protocol, coupled with mechanistic insights and characterization guidelines, offers a comprehensive resource for researchers and scientists. The successful synthesis of this compound opens avenues for further exploration of its potential applications in medicinal chemistry and drug development.

References

  • NextSDS. 4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide — Chemical Substance Information. Available at: [Link]

  • PubChemLite. 4-methoxy-n-(2-methoxyethyl)piperidine-1-carboxamide (C10H20N2O3). Available at: [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). Available at: [Link]

  • PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009). Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. Method for making carbamates, ureas and isocyanates.
  • Arabian Journal of Chemistry. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). Available at: [Link]

  • AIP Publishing. Synthesis of Urea Derivatives Based on Toluyl Isocyanate. Available at: [Link]

  • Organic Chemistry Portal. Urea Formation. Available at: [Link]

  • Royal Society of Chemistry. Table of Contents. Available at: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Google Patents. Process for preparation of isocyanate compounds.
  • Royal Society of Chemistry. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Available at: [Link]

  • PMC. How To Get Isocyanate?. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Available at: [Link]

  • Organic Chemistry Portal. Isocyanate synthesis by substitution. Available at: [Link]

Sources

Comprehensive Preclinical Characterization of Novel Therapeutic Entity CAS 1393291-07-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Biophysics, Cellular Pharmacology, and Targeted Protein Degradation (TPD)

Executive Summary

The advent of event-driven pharmacology has fundamentally altered how we evaluate small-molecule therapeutics. CAS 1393291-07-3 represents a novel class of heterobifunctional molecules—specifically, a Proteolysis Targeting Chimera (PROTAC). Unlike traditional occupancy-driven inhibitors, the efficacy of CAS 1393291-07-3 is not dictated solely by its binary binding affinity ( KD​ ). Instead, its therapeutic potential is driven by its ability to induce a neo-protein-protein interaction between a target protein of interest (POI) and an E3 ubiquitin ligase.

This whitepaper outlines the authoritative, self-validating workflows required to characterize CAS 1393291-07-3, moving from structural elucidation to ternary complex kinetics and endogenous degradation monitoring.

G POI Target Protein (POI) Ternary Ternary Complex POI->Ternary PROTAC CAS 1393291-07-3 PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Proximity Proteasome Degradation Ub->Proteasome Tagging

Fig 1: Mechanism of action for CAS 1393291-07-3 mediated targeted protein degradation.

Structural Elucidation via Multimodal Tandem-MS

The Causality of the Approach: Heterobifunctional molecules like CAS 1393291-07-3 routinely violate Lipinski’s Rule of Five. Their high molecular weight and flexible PEG/alkyl linkers make them highly susceptible to in-source fragmentation during standard mass spectrometry. To accurately map the structural integrity and charge states of the warhead, linker, and ligase-binder, we employ multimodal tandem-MS. As demonstrated by , utilizing negative-ion infrared multiphoton dissociation (IRMPD) promotes stable product ion formation. This technique allows us to pinpoint exact cleavage sites without destroying the internal fragments, ensuring the structural identity of the synthesized batch[1].

Biophysical Profiling: The Ternary Complex

Binary affinity is a poor predictor of PROTAC efficacy. A molecule can bind both the POI and the E3 ligase with picomolar affinity but fail to degrade the target if steric clashes prevent the ternary complex (POI:PROTAC:E3) from forming.

Why TR-FRET over SPR? While Surface Plasmon Resonance (SPR) is a gold standard for binary kinetics, it requires immobilizing one protein onto a dextran matrix. This artificial tethering restricts the conformational freedom necessary for PROTAC-induced neo-protein-protein interactions. Time-Resolved Fluorescence Energy Transfer (TR-FRET) occurs in free solution, allowing the complex to form under native thermodynamic conditions[2]. Furthermore, the time-gated emission of the Europium fluorophore eliminates auto-fluorescent background noise from the compound library.

G Step1 Biotinylated POI + Eu-Cryptate Donor Step3 Add CAS 1393291-07-3 (Titration Series) Step1->Step3 Step2 E3 Ligase + APC Acceptor Step2->Step3 Step4 Excitation at 337 nm Step3->Step4 Step5 FRET Emission at 665 nm (Ternary Readout) Step4->Step5 Energy Transfer

Fig 2: TR-FRET workflow for quantifying ternary complex formation kinetics.

Protocol 1: TR-FRET Ternary Complex Validation

Self-Validating System: This protocol includes a 10 µM upper titration limit to explicitly test for the "Hook Effect"—a phenomenon where excess PROTAC saturates both proteins independently, dissolving the ternary complex into two binary complexes and causing the signal to crash.

  • Reagent Preparation: Prepare 50 nM of Biotinylated POI and 50 nM of E3 ligase complex (e.g., VCB or CRBN) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Conjugation: Add 2 nM of Streptavidin-Europium Cryptate (Donor) and 20 nM of Anti-E3-APC (Acceptor).

  • Compound Titration: Dispense CAS 1393291-07-3 in a 12-point dose-response curve (ranging from 10 µM down to 0.1 nM) into a 384-well low-volume plate.

  • Incubation: Seal and incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Excite at 337 nm and measure dual emissions at 620 nm (Europium) and 665 nm (APC) using a PHERAstar FSX microplate reader.

  • Data Analysis: Plot the 665/620 ratio against compound concentration. Calculate the cooperativity factor ( α ) by comparing the ternary EC50​ to the binary KD​ .

Cellular Target Engagement & Degradation Kinetics

A critical failure point in PROTAC development is the lack of cellular permeability. To bridge the gap between biochemical affinity and cellular efficacy, we utilize the Real-Time Cellular Thermal Shift Assay (RT-CETSA). This label-free assay measures the thermodynamic stabilization of the target protein upon ligand binding directly inside living cells, proving that CAS 1393291-07-3 successfully crosses the lipid bilayer and engages the target[3].

Once target engagement is confirmed, degradation kinetics must be quantified.

Why HiBiT over Western Blotting? Western blots rely on antibody binding, which is inherently non-linear and prone to signal saturation, making precise DC50​ (concentration for 50% degradation) calculations mathematically flawed. The HiBiT lytic assay utilizes a CRISPR-engineered 11-amino acid tag on the endogenous POI. Upon addition of the complementary LgBiT, a functional luciferase is formed. Because this complementation is strictly 1:1 stoichiometric, the luminescence output is perfectly linear over 7 logs of dynamic range, allowing for absolute quantification of the degradation event[4].

G Intact Intact POI-HiBiT + LgBiT Lum High Luminescence (Baseline) Intact->Lum Deg CAS 1393291-07-3 Degradation Lum->Deg Loss Loss of HiBiT Tag Deg->Loss NoLum Signal Quenching (DC50 Output) Loss->NoLum

Fig 3: HiBiT lytic degradation assay logic for endogenous protein monitoring.

Protocol 2: HiBiT Endogenous Degradation Assay

Self-Validating System: To prove the loss of signal is due to proteasomal degradation and not compound toxicity or transcriptional downregulation, this protocol incorporates a proteasome-rescue control and a viability multiplex.

  • Cell Seeding: Seed CRISPR-engineered POI-HiBiT knock-in cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.

  • Control Pre-treatment: In control wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) for 1 hour.

  • Compound Dosing: Treat cells with a titration of CAS 1393291-07-3 (10 µM to 1 pM) for 6, 12, and 24 hours to establish kinetic degradation profiles.

  • Viability Multiplexing: Add CellTox Green to monitor cytotoxicity in real-time.

  • Lytic Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes on an orbital shaker.

  • Readout & Validation: Measure luminescence. A valid degrader profile will show a dose-dependent drop in luminescence that is completely rescued (signal restored) in the MG132-treated wells.

Quantitative Data Summary

All biophysical and cellular parameters for CAS 1393291-07-3 must be consolidated to establish an empirical structure-activity relationship (SAR). Table 1 outlines the required quantitative metrics.

Table 1: Quantitative Profiling Parameters for CAS 1393291-07-3

ParameterAssay MethodologyRepresentative ValueBiological Significance
Binary KD​ (POI) SPR / ITC12.5 nMBaseline affinity to the target protein.
Ternary EC50​ TR-FRET1.8 nMPotency of the POI:PROTAC:E3 complex formation.
Cooperativity ( α ) Derived (Binary / Ternary)~6.9Positive cooperativity; E3 binding enhances POI affinity.
Cellular TE50​ RT-CETSA45.0 nMConfirms cell permeability and intracellular engagement.
DC50​ HiBiT Lytic Assay3.2 nMConcentration required to achieve 50% target degradation.
Dmax​ HiBiT Lytic Assay98%Maximum achievable clearance of the endogenous target.
Half-life ( t1/2​ ) Microsomal Stability145 minMetabolic stability in human liver microsomes (HLM).

References

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega.[Link]

  • Molecular glues: new solutions for undruggable proteins. BMG LABTECH.[Link]

Sources

The Mechanistic Versatility of Novel Piperidine Carboxamides: A Technical Guide to Target Engagement and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine carboxamide scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Its unique physicochemical properties—specifically its tunable lipophilicity, the hydrogen bond donor/acceptor potential of the carboxamide moiety, and the conformational flexibility of the piperidine ring—allow it to be engineered for highly specific target engagement across vastly different protein classes.

This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of novel piperidine carboxamides across three distinct therapeutic domains: Oncology (Kinase Inhibition), Neuropharmacology (Ion Channel Modulation), and Infectious Disease (Proteasome Inhibition). By dissecting the structural biology and providing field-proven, self-validating experimental protocols, this guide aims to equip researchers with the foundational knowledge required to leverage this versatile pharmacophore.

Oncology: Type I 1/2 Anaplastic Lymphoma Kinase (ALK) Inhibition

Mechanism of Action

Anaplastic lymphoma kinase (ALK) is a critical therapeutic target in non-small-cell lung cancer (NSCLC). Novel piperidine carboxamides have been identified as highly potent, selective Type I 1/2 ALK inhibitors ()[1]. Unlike traditional Type I inhibitors that only bind the ATP-binding pocket, piperidine carboxamides occupy both the ATP binding site and an extended back hydrophobic cavity[2].

High-resolution X-ray crystallography reveals that the carboxamide carbonyl forms a critical hydrogen bond with the catalytic Lys1150, which in turn interacts with Glu1167[1]. The amide NH accepts a hydrogen bond from the backbone carbonyl of Gly1269. This dual-anchor system stabilizes the kinase in an unusual "DFG-shifted" conformation, granting the molecule access to the back pocket and driving its exquisite selectivity over closely related kinases like IGF1R[3].

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: ALK Enzyme Potency and Selectivity Profiling of Piperidine Carboxamides[1]

CompoundLinker Length (n)ALK IC₅₀ (μM)IGF1R IC₅₀ (μM)Selectivity Fold
11a Direct linkage (n=0)0.833>10.0>12x
11b One-carbon (n=1)0.364>10.0>27x
11c Two-carbon (n=2)0.358>10.0>27x
11d Three-carbon (n=3)6.440>10.0<2x

(Note: Elongation beyond a two-carbon tether results in a severe steric clash within the narrow groove sandwiched by Leu1122 and the hinge region, explaining the 18-fold loss in activity for 11d).

Experimental Workflow: Kinase Selectivity Profiling and Crystallographic Validation

To validate the Type I 1/2 binding mode, kinetic data must be coupled with structural biology. The following self-validating protocol ensures that the observed IC₅₀ values correlate directly with the DFG-shifted structural state.

Step 1: High-Throughput FRET-based Kinase Assay

  • Procedure: Incubate recombinant ALK kinase domain with varying concentrations of the piperidine carboxamide in a buffer containing a fluorescently labeled peptide substrate and ATP. Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality: TR-FRET is chosen over radiometric assays because it eliminates radioactive waste while providing a highly sensitive, homogeneous readout that is resistant to compound auto-fluorescence interference.

Step 2: Co-crystallization Complex Formation

  • Procedure: Concentrate the purified ALK kinase domain to 10 mg/mL. Incubate with a 5-fold molar excess of the piperidine carboxamide and a non-hydrolyzable ATP analog (e.g., AMP-PNP) for 2 hours at 4°C.

  • Causality: The inclusion of AMP-PNP is critical. It traps the kinase in a stable, pre-catalytic conformation, preventing residual auto-phosphorylation that would otherwise lead to heterogeneous protein populations and poor-quality crystal lattices.

Step 3: X-ray Diffraction and Refinement

  • Procedure: Grow crystals using vapor diffusion. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data and solve the structure via molecular replacement.

ALK_Pathway A Piperidine Carboxamide B ATP Binding Site A->B C Back Hydrophobic Cavity A->C D H-Bond to Lys1150 & Gly1269 B->D E DFG-Shifted Conformation C->E D->E F ALK Kinase Inhibition E->F

Fig 1. Type I 1/2 ALK inhibition mechanism via DFG-shifted stabilization.

Neuropharmacology: Noncovalent Gating of TRPA1 Channels

Mechanism of Action

The transient receptor potential ankyrin 1 (TRPA1) channel is a major therapeutic target for pain, itch, and respiratory diseases. Historically, TRPA1 was known to be activated by electrophilic compounds (like allyl isothiocyanate) via covalent modification. However, recent breakthroughs have identified piperidine carboxamides (PIPCs) as potent, noncovalent agonists of human TRPA1 ()[4].

Mutational analysis and molecular docking reveal that PIPCs bind to an evolutionarily conserved hydrophobic pocket located at the interface of pore helix 1 (PH1) and the S5 and S6 transmembrane segments[4]. The chirality of the piperidine center is absolutely critical for this interaction; the (R)-enantiomers fit perfectly into the hydrophobic pocket, whereas the (S)-enantiomers suffer severe steric hindrance, leading to a massive drop in potency[4].

Quantitative Data: TRPA1 Agonist Potency

Table 2: Enantiomeric Dependency of PIPC-driven TRPA1 Activation[4]

CompoundChiralityFluorine SubstitutionTRPA1 EC₅₀ (nM)
PIPC1 (R)-enantiomerYes (Aryl left-hand side)6.5
PIPC3 (S)-enantiomerYes (Aryl left-hand side)2,200.0
PIPC2 (R)-enantiomerNo26.0
PIPC4 (S)-enantiomerNo>10,000.0
Experimental Workflow: High-Throughput Intracellular Calcium Flux Assay

To accurately measure the rapid, noncovalent gating kinetics of TRPA1, researchers must utilize a real-time intracellular calcium flux assay.

Step 1: Cell Culture and Transient Transfection

  • Procedure: Culture HEK-293F cells in suspension. Transiently transfect with a plasmid encoding human TRPA1 using polyethylenimine (PEI). Harvest after 48 hours.

  • Causality: Transient transfection in HEK-293F cells is preferred over stable cell lines for this specific assay because stable overexpression of constitutively active TRPA1 is highly toxic to cells, leading to clonal drift and inconsistent assay windows.

Step 2: Fluorophore Loading

  • Procedure: Load cells with Fluo-4 AM dye (2 μM) in assay buffer containing 2.5 mM probenecid for 45 minutes at 37°C.

  • Causality: Fluo-4 AM is selected for its massive increase in fluorescence quantum yield upon calcium binding. Probenecid is strictly required in the buffer; it inhibits organic anion transporters on the HEK cell membrane, preventing the premature efflux of the dye and ensuring a stable baseline for precise EC₅₀ calculation.

Step 3: Kinetic Fluorescence Readout

  • Procedure: Transfer cells to a 384-well plate. Use a Fluorometric Imaging Plate Reader (FLIPR) to monitor baseline fluorescence, inject PIPC compounds, and record peak Ca²⁺ influx over 3 minutes.

TRPA1_Pathway A PIPC (R)-Enantiomer B PH1-S5-S6 Interface A->B C Noncovalent Hydrophobic Binding B->C D Channel Pore Opening C->D E Ca2+ Influx & Depolarization D->E

Fig 2. Noncovalent gating mechanism of TRPA1 by piperidine carboxamides.

Infectious Disease: Species-Selective Proteasome Inhibition

Mechanism of Action

The rise of artemisinin-resistant Plasmodium falciparum has necessitated the discovery of novel antimalarial targets. The P. falciparum 20S proteasome (Pf20S) has emerged as a prime candidate. Recently, a novel series of piperidine carboxamides (e.g., SW584) was discovered to be highly potent and species-selective inhibitors of the Pf20S β5 subunit ()[5].

Crucially, Cryo-Electron Microscopy (Cryo-EM) revealed that these compounds do not bind to the catalytic threonine (T1) like traditional proteasome inhibitors (e.g., bortezomib). Instead, they bind non-covalently in an unexplored, distal pocket located at the interface of the β5, β6, and β3 subunits[5]. This allosteric binding site contains significant structural divergence between human and Plasmodium proteasomes, which explains why piperidine carboxamides can eradicate the parasite without causing cytotoxicity in human host cells[6].

Quantitative Data: Species Selectivity

Table 3: Proteasome Inhibition and Cellular Toxicity Profiles[6]

CompoundPf20S β5 EC₅₀ (μM)Human 20S β5 EC₅₀ (μM)Selectivity Index
SW042 0.14>50.0>350x
SW584 0.02>50.0>2500x
Experimental Workflow: Cryo-EM Sample Preparation and Single-Particle Analysis

To validate binding in this novel distal pocket, X-ray crystallography is insufficient due to the massive size and dynamic nature of the 20S proteasome. Cryo-EM is the mandatory structural technique.

Step 1: Endogenous Protein Purification

  • Procedure: Engineer P. falciparum parasites to express a His8-tag on the β7 subunit. Lyse parasites and isolate the intact Pf20S complex using Nickel-NTA affinity chromatography followed by size-exclusion chromatography (SEC).

  • Causality: Tagging the β7 subunit ensures that only fully assembled, intact 20S core particles are pulled down, filtering out unassembled sub-complexes that would ruin the downstream Cryo-EM 3D reconstruction.

Step 2: Complex Formation and Vitrification

  • Procedure: Incubate purified Pf20S (2 mg/mL) with 50 μM SW584 for 1 hour. Apply 3 μL of the sample to a glow-discharged Quantifoil grid, blot, and plunge-freeze in liquid ethane using a Vitrobot.

  • Causality: Plunge-freezing in liquid ethane (rather than liquid nitrogen) is critical. It cools the sample so rapidly that water molecules cannot form a crystalline lattice. This "vitreous ice" prevents electron beam diffraction artifacts, allowing for the high-resolution visualization of the β5/β6/β3 interface.

Step 3: Data Acquisition and 3D Reconstruction

  • Procedure: Acquire micrographs on a 300 kV Titan Krios electron microscope equipped with a direct electron detector. Perform motion correction, CTF estimation, and 3D classification to resolve the distal binding pocket.

CryoEM_Workflow A Pf20S Proteasome Purification B Incubation with SW584 A->B C Vitrification in Liquid Ethane B->C D Cryo-EM Data Acquisition C->D E 3D Map Fitting (β5/β6/β3 site) D->E

Fig 3. Cryo-EM workflow for resolving distal binding in Pf20Sβ5.

Conclusion

The piperidine carboxamide moiety is far more than a simple structural linker; it is a dynamic pharmacophore capable of driving highly specific target engagement. Whether stabilizing a DFG-shifted kinase conformation, acting as a noncovalent key for ion channel gating, or exploiting distal allosteric pockets in multi-subunit proteasomes, the intelligent application of this scaffold continues to yield breakthrough clinical candidates across diverse therapeutic areas.

References

  • Bryan, M. C., Whittington, D. A., Doherty, E. M., et al. (2012). "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry, 55(4), 1698-1705. Available at:[Link]

  • Chernov-Rogan, T., Li, Y., Wang, C., et al. (2019). "TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism." Proceedings of the National Academy of Sciences (PNAS), 116(49), 24892-24901. Available at:[Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 31(8), 1-15. Available at:[Link]

  • Arhancet, G. B., Carter, J. S., Rains, D. P., et al. (2013). "Discovery of novel, orally active and selective MPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(4), 1114-1119. Available at:[Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the shift toward molecules with a high fraction of sp³ carbons (Fsp³) is driven by the need for improved aqueous solubility, favorable pharmacokinetic profiles, and reduced off-target toxicity. 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS: 2129781-55-9) is a highly versatile, non-chiral, sp³-rich building block. Functioning primarily as an unsymmetrical urea derivative, it offers a dense network of hydrogen bond acceptors and donors while maintaining a highly flexible, lipophilic core.

This whitepaper provides an authoritative guide on the structural profiling, chemoselective synthesis, and self-validating analytical characterization of this compound, designed for medicinal chemists and drug development professionals.

Structural & Physicochemical Profiling

The compound features a central urea linkage connecting a 4-methoxypiperidine ring to a 2-methoxyethyl chain. The urea core enforces a localized planar geometry due to partial double-bond character, while the flanking sp³-hybridized systems retain significant conformational flexibility.

Quantitative Data Summary

To facilitate library design and computational docking, the core physicochemical parameters of the compound are summarized below. Data is aggregated from validated cheminformatics models and the .

PropertyValue / Specification
IUPAC Name 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide
CAS Number [2129781-55-9]
SMILES String COCCNC(=O)N1CCC(OC)CC1
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Monoisotopic Mass 216.1474 Da
Hydrogen Bond Donors (HBD) 1 (Amide NH)
Hydrogen Bond Acceptors (HBA) 5 (N and O atoms)
Topological Polar Surface Area ~47.6 Ų
Predicted XLogP -0.2 (Highly Hydrophilic)

Rationale for Synthetic Methodology

The synthesis of unsymmetrical ureas traditionally relies on highly toxic reagents like phosgene or triphosgene. To align with modern green chemistry and safety standards, our protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as the carbonyl source .

Mechanistic Causality & Addition Order: A common failure mode in unsymmetrical urea synthesis is the formation of symmetrical urea dimers. To prevent this, the order of reagent addition is critical. By reacting the secondary amine (4-methoxypiperidine) with CDI first, we form a sterically hindered piperidine-1-carbonyl imidazole intermediate. This steric bulk kinetically suppresses the intermediate from reacting with another molecule of the secondary amine. The subsequent addition of the unhindered primary amine (2-methoxyethylamine) ensures a chemoselective nucleophilic acyl substitution, driving the reaction exclusively toward the desired unsymmetrical urea .

Synthesis SM1 4-Methoxypiperidine (Secondary Amine) Step1 Step 1: Activation Form Carbamoylimidazole SM1->Step1 CDI 1,1'-Carbonyldiimidazole (Coupling Agent) CDI->Step1 Step2 Step 2: Urea Formation Nucleophilic Acyl Substitution Step1->Step2 Intermediate SM2 2-Methoxyethylamine (Primary Amine) SM2->Step2 Product 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide Step2->Product High Yield

Synthetic workflow for 4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide via CDI coupling.

Self-Validating Experimental Protocol

Every robust chemical workflow must be a self-validating system. The following protocol integrates mandatory analytical checkpoints to ensure intermediate integrity before proceeding.

Step 1: Formation of the Carbamoylimidazole Intermediate
  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add 4-methoxypiperidine (1.0 equiv) dropwise over 15 minutes to control the exothermic release of CO₂.

  • Incubation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Do not proceed until the intermediate mass (m/z ~210 [M+H]⁺) is confirmed and the starting secondary amine is completely consumed.

Step 2: Nucleophilic Acyl Substitution
  • Amine Addition: To the stirring solution of the validated intermediate, add 2-methoxyethylamine (1.1 equiv) in a single portion.

  • Catalysis: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA, 0.1 equiv) to ensure the primary amine remains unprotonated and highly nucleophilic.

  • Incubation: Stir at room temperature for 4–6 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM. Visualize with a Ninhydrin stain. The disappearance of the primary amine spot (which stains purple/pink) indicates reaction completion.

  • Workup & Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Analytical Characterization

To verify the structural integrity of the synthesized 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): A dominant peak at m/z 217.15 [M+H]⁺ and a sodium adduct at m/z 239.13 [M+Na]⁺ .

  • ¹H NMR (400 MHz, CDCl₃): Expect a broad singlet around δ 4.5–5.0 ppm corresponding to the urea NH. Two distinct singlets around δ 3.3–3.4 ppm will confirm the presence of the two methoxy (-OCH₃) groups. The piperidine core will present complex multiplets between δ 1.5–3.5 ppm.

Applications in Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, this compound acts as an excellent terminal pharmacophore or a linker module. Its predicted XLogP of -0.2 ensures it will not negatively impact the lipophilic efficiency (LipE) of a parent drug molecule.

When mapping this compound to a target binding pocket (e.g., a kinase hinge region or a GPCR allosteric site), it provides a versatile interaction profile. The methoxy oxygens act as potent dipole interactors, the urea NH serves as a directional hydrogen bond donor, and the piperidine ring provides a precise hydrophobic fit without the flat, pi-stacking liabilities of aromatic rings.

Pharmacophore Compound 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide HBA Hydrogen Bond Acceptors (Methoxy & Carbonyl O) Compound->HBA HBD Hydrogen Bond Donor (Amide NH) Compound->HBD Lipophilic sp3-Carbon Core (Piperidine Ring) Compound->Lipophilic Target Target Binding Pocket (Kinase / GPCR) HBA->Target Dipole HBD->Target H-Bond Lipophilic->Target Hydrophobic Fit

Pharmacophore mapping of the compound interacting with a target binding pocket.

References

  • NextSDS Database. "4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide — Chemical Substance Information." NextSDS. URL: [Link]

  • PubChemLite. "4-methoxy-n-(2-methoxyethyl)piperidine-1-carboxamide (C10H20N2O3)." Université du Luxembourg. URL: [Link]

  • Gade, N. R., & Kaur, J. (2023). "N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • Organic Process Research & Development. (2020). "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." ACS Publications. URL:[Link]

Predictive Pharmacology and Target Validation of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Pharmacophore Analysis

The compound 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS: 2129781-55-9) is a synthetic chemical entity characterized by a highly privileged pharmacophore: the piperidine-1-carboxamide (piperidine urea) core[1]. While direct literature on this specific molecule's biological targets is sparse, its structural motifs allow for high-confidence predictive pharmacology.

As a Senior Application Scientist, I approach this molecule not as an isolated entity, but as a combination of functional groups with established mechanistic behaviors. The piperidine urea scaffold is a hallmark of inhibitors targeting two major lipid-signaling enzymes: Fatty Acid Amide Hydrolase (FAAH) [2] and Soluble Epoxide Hydrolase (sEH) [3].

  • The Piperidine-1-Carboxamide Core: In FAAH, this urea linkage acts as a highly specific carbamylating agent. The enzyme induces a conformational distortion in the urea bond, diminishing the conjugation of the nitrogen lone pair with the carbonyl, which facilitates a nucleophilic attack by the catalytic Ser241. In sEH, the urea motif acts as a tight hydrogen-bond donor/acceptor network, interacting with the catalytic aspartate and adjacent tyrosines.

  • The Methoxy and Methoxyethyl Substitutions: The 4-methoxy group on the piperidine ring and the N-(2-methoxyethyl) tail introduce flexible, polar hydrogen-bond acceptors. These modifications likely enhance solubility and direct the molecule toward solvent-exposed regions of the enzyme access channels, optimizing the thermodynamic binding profile.

Mechanistic Rationale for Predicted Targets

Target 1: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA)[2]. Piperidine ureas, such as the clinical candidate PF-04457845, are time-dependent, covalent inhibitors of FAAH[2]. They operate by carbamylating the Ser241 nucleophile within the atypical Ser241-Ser217-Lys142 catalytic triad[4]. Compound 2129781-55-9 is predicted to follow this exact covalent mechanism, leveraging its piperidine core to orient the urea carbonyl for nucleophilic attack[5].

Target 2: Soluble Epoxide Hydrolase (sEH)

sEH regulates vascular and inflammatory pathways by degrading epoxyeicosatrienoic acids (EETs). Piperidine urea derivatives have been extensively patented and developed as potent sEH inhibitors[6]. The urea group forms bidentate hydrogen bonds with Tyr383 and Tyr466, while the carbonyl oxygen interacts with the catalytic Asp335[7].

Pathway L Membrane Phospholipids AEA Anandamide (AEA) / EETs L->AEA Biosynthesis Enz FAAH / sEH Enzymes AEA->Enz Substrate Binding Rec CB1/CB2 Receptors & Anti-inflammatory Effectors AEA->Rec Receptor Activation (Accumulation) Met Inactive Metabolites (Arachidonic Acid / DHETs) Enz->Met Hydrolysis Inh 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide Inh->Enz Covalent/Tight Inhibition

Modulation of endocannabinoid and EET pathways via FAAH/sEH inhibition.

Self-Validating Experimental Protocols

To empirically validate these predicted targets, we must employ a self-validating experimental system. This means the output of one assay must logically necessitate the outcome of the next, eliminating false positives through orthogonal techniques.

Protocol A: In Vitro Fluorogenic Kinetic Profiling

Causality: Standard IC50​ values are insufficient for covalent inhibitors because their potency is time-dependent. We must determine the kinact​/Ki​ ratio to accurately quantify the efficiency of covalent carbamylation (FAAH) or tight-binding kinetics (sEH).

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant human FAAH (hFAAH) and human sEH (hsEH) in E. coli expression systems.

  • Substrate Selection: Use AMC-arachidonoyl amide for FAAH and PHOME for sEH[7].

  • Time-Dependent Incubation: Pre-incubate 1 nM of the enzyme with varying concentrations of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (0.1 nM to 10 µM) for multiple time intervals (0, 15, 30, 60, 120 minutes) at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate (10 µM final concentration).

  • Fluorescence Monitoring: Measure fluorescence continuously for 30 minutes (Ex/Em = 340/465 nm for AMC; Ex/Em = 330/465 nm for PHOME).

  • Data Analysis: Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration to extract Ki​ (binding affinity) and kinact​ (maximum rate of inactivation).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: While Protocol A proves the compound can inhibit the target in isolation, it does not prove selectivity in a biological system. We use ABPP because it measures active enzyme engagement rather than mere protein abundance. By using a broad-spectrum serine hydrolase probe (Fluorophosphonate-Rhodamine, FP-Rh), the disappearance of the target band confirms on-target engagement, while the preservation of all other bands confirms proteome-wide selectivity[5]. This makes the protocol self-validating.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane proteomes from wild-type mouse brains (2 mg/mL protein concentration in PBS).

  • Inhibitor Treatment: Treat proteomes with vehicle (DMSO) or 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (1 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM FP-Rh probe and incubate for an additional 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes.

  • Resolution & Visualization: Resolve the proteome via 10% SDS-PAGE. Visualize active serine hydrolases using an in-gel fluorescence scanner (Ex 532 nm / Em 580 nm).

  • Validation: A successful result will show the selective disappearance of the ~63 kDa band (FAAH) or ~62 kDa band (sEH) without altering the fluorescence intensity of off-target serine hydrolases.

Workflow A Compound 2129781-55-9 (Piperidine-1-carboxamide) B In Silico Covalent Docking (FAAH Ser241 / sEH Asp335) A->B Structural Input C In Vitro Fluorogenic Assay (k_inact / K_i determination) B->C Predicted Affinity D Activity-Based Protein Profiling (ABPP) for Selectivity C->D Kinetic Validation E Validated Target Profile D->E Target Engagement

Experimental workflow for validating piperidine-1-carboxamide targets.

Predicted Quantitative Data Presentation

Based on the structure-activity relationships (SAR) of analogous piperidine ureas (e.g., PF-04457845 and AUDA), the following table summarizes the predicted quantitative kinetic parameters for 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide against its primary predicted targets.

Target EnzymePredicted MechanismPredicted IC50​ (nM)Predicted kinact​/Ki​ ( M−1s−1 )Reference StandardStandard IC50​ (nM)
Human FAAH Covalent (Ser241 Carbamylation)15 - 50 nM~15,000PF-044578457.2 nM[2]
Human sEH Reversible Tight-Binding (Asp335)80 - 150 nMN/A (Reversible)AUDA6.5 nM[7]
MAGL Off-Target Serine Hydrolase> 10,000 nMN/AJZL1848.0 nM

Note: The predicted lower potency compared to clinical candidates like PF-04457845 is due to the lack of a bulky, rigid lipophilic tail (e.g., a biaryl ether group) which is typically required to fully occupy the deep acyl chain binding pocket of FAAH[2]. However, the highly polar methoxyethyl tail may provide unique advantages in aqueous solubility and oral bioavailability.

Conclusion

While 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide is currently an uncharacterized chemical entity, its structural reliance on the piperidine-1-carboxamide pharmacophore strongly implicates it as an inhibitor of lipid signaling hydrolases, specifically FAAH and sEH. By deploying a self-validating experimental pipeline—combining time-dependent kinetic assays with competitive Activity-Based Protein Profiling (ABPP)—researchers can definitively confirm target engagement, mechanism of action, and proteome-wide selectivity.

References

  • NextSDS Chemical Database. "4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide — Chemical Substance Information." NextSDS. Available at:[Link]

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 16(4), 411-420. Available at:[Link]

  • Palermo, G., et al. (2015). "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." Journal of Medicinal Chemistry, 58(15), 6330-6335. Available at:[Link]

  • Neuropn Therapeutics LLC (2022). "Piperidine urea derivatives as soluble epoxide hydrolase inhibitors." WIPO Patent WO2022221493A1.
  • BioWorld (2022). "Neuropn Therapeutics presents bifunctional epoxide hydrolase 2 inhibitors for Parkinson's disease." BioWorld Science. Available at:[Link]

  • Der Pharma Chemica (2016). "Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide Derivatives." Der Pharma Chemica. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic lead is both complex and resource-intensive. High-throughput screening (HTS) has emerged as a cornerstone of this process, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2][3] This guide provides a comprehensive framework for utilizing HTS to investigate the biological activity of a novel compound, 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide. While the specific biological target of this molecule is yet to be elucidated, its piperidine carboxamide scaffold is present in compounds with diverse pharmacological activities, including proteasome and dopamine transporter inhibition.[4][5] This structural motif suggests a broad potential for interaction with various biological targets, making it an ideal candidate for extensive screening campaigns.

This document will guide researchers, scientists, and drug development professionals through the critical phases of an HTS campaign. We will delve into the strategic considerations for assay development, provide detailed protocols for both biochemical and cell-based screening, and outline the essential steps for robust data analysis and hit validation. The overarching goal is to equip researchers with the expertise to design and execute a self-validating HTS workflow, thereby accelerating the identification of promising lead compounds.[6][7][8]

Part 1: Strategic Considerations for Assay Development

The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice between a biochemical and a cell-based assay is a critical first step, dictated by the desired information and the nature of the potential biological targets.

Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays are ideal for investigating the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor.[9] These assays offer high precision and are generally less susceptible to off-target effects.

  • Causality in Experimental Choice: For a novel compound like 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, a panel of biochemical assays against key enzyme classes (e.g., kinases, proteases, phosphatases) can provide a rapid initial assessment of its inhibitory potential. This approach is predicated on the hypothesis that the compound may directly modulate the activity of a specific enzyme.

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on a cellular process or pathway.[9] These assays can uncover compounds that act on complex biological systems, including those that modulate protein-protein interactions or gene expression.

  • Causality in Experimental Choice: Given the unknown target of our compound, a cell-based phenotypic screen can be a powerful discovery tool. For instance, a cell viability assay across a panel of cancer cell lines could reveal potential anti-proliferative effects. Alternatively, a reporter gene assay could identify compounds that modulate a specific signaling pathway.

Choosing the Right Detection Method

The choice of detection method is crucial for achieving the sensitivity and throughput required for HTS. Fluorescence and luminescence-based assays are the most common due to their high signal-to-background ratios and amenability to automation.[10][11][12][13]

Detection Method Principle Advantages Considerations
Fluorescence Intensity (FI) Measures the light emitted by a fluorophore upon excitation.Simple, cost-effective.Prone to interference from autofluorescent compounds.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger partner.Homogeneous (no-wash) format, sensitive to binding events.Requires a fluorescently labeled probe.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.High signal-to-background ratio, robust.Requires specific labeling of interacting partners.
Bioluminescence Measures light produced by an enzymatic reaction (e.g., luciferase).[10][13]Extremely high sensitivity, low background.[10][13]Requires a specific enzyme-substrate system.

Part 2: Experimental Protocols

The following protocols are designed to be adaptable to a wide range of biological targets and can be implemented using standard HTS automation platforms.

Protocol 1: Biochemical HTS Assay for a Kinase Inhibitor

This protocol describes a fluorescence polarization-based assay to identify inhibitors of a hypothetical kinase.

Materials:

  • Purified Kinase Enzyme

  • Fluorescently Labeled Peptide Substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Reagent (containing a chelating agent like EDTA and an antibody that specifically recognizes the phosphorylated substrate)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler for compound dispensing

  • Microplate reader with FP capabilities

Workflow Diagram:

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dispense 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide (test compound) or Controls (DMSO, known inhibitor) Enzyme Add Kinase Enzyme Compound->Enzyme 1. Compound Dispensing Incubate1 Pre-incubate Compound and Enzyme Enzyme->Incubate1 2. Enzyme Addition Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate1->Substrate_ATP 3. Pre-incubation Incubate2 Incubate at Room Temperature Substrate_ATP->Incubate2 4. Reaction Initiation Stop Add Stop/Detection Reagent Incubate2->Stop 5. Incubation Incubate3 Incubate to Allow Antibody Binding Stop->Incubate3 6. Stop Reaction Read Read Fluorescence Polarization Incubate3->Read 7. Final Incubation

Biochemical HTS Workflow for a Kinase Inhibitor.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (at various concentrations) or control solutions (DMSO for negative control, a known kinase inhibitor for positive control) into a 384-well microplate.

  • Enzyme Addition: Add 5 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the stop/detection reagent to each well.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Protocol 2: Cell-Based HTS Assay for Modulators of a Signaling Pathway

This protocol outlines a luciferase reporter gene assay to identify compounds that modulate a specific signaling pathway (e.g., NF-κB).

Materials:

  • HEK293 cells stably expressing a luciferase reporter gene under the control of a pathway-specific promoter.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Pathway activator (e.g., TNF-α for the NF-κB pathway).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well, white, clear-bottom microplates.

  • Automated cell dispenser.

  • Incubator.

  • Luminometer.

Workflow Diagram:

cluster_cell_prep Cell Plating cluster_treatment Compound Treatment & Stimulation cluster_readout Luminescence Detection Seed Seed Reporter Cells into 384-well Plate Incubate1 Incubate Overnight Seed->Incubate1 1. Cell Seeding Compound Add 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide or Controls Incubate1->Compound 2. Overnight Incubation Incubate2 Incubate Compound->Incubate2 3. Compound Addition Stimulate Add Pathway Activator (e.g., TNF-α) Incubate2->Stimulate 4. Incubation Incubate3 Incubate Stimulate->Incubate3 5. Stimulation Lyse Add Luciferase Assay Reagent (Lysis & Substrate) Incubate3->Lyse 6. Incubation Incubate4 Incubate Lyse->Incubate4 7. Cell Lysis Read Read Luminescence Incubate4->Read 8. Final Incubation

Cell-Based Luciferase Reporter Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Using an automated cell dispenser, seed the reporter cells into a 384-well microplate at a density of 5,000 cells per well in 20 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Add 50 nL of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide or control solutions to the appropriate wells.

  • Compound Incubation: Incubate the plate for 1 hour at 37°C.

  • Pathway Stimulation: Add 5 µL of the pathway activator (e.g., TNF-α) to all wells except the negative controls.

  • Stimulation Incubation: Incubate the plate for 6 hours at 37°C.

  • Cell Lysis and Signal Generation: Equilibrate the plate to room temperature and add 25 µL of the luciferase assay reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence signal using a luminometer.

Part 3: Data Analysis and Hit Validation

Rigorous data analysis is essential to identify true "hits" from the vast amount of data generated in an HTS campaign.[14][15]

Primary Data Analysis and Quality Control

  • Normalization: Raw data from each plate should be normalized to control for plate-to-plate variability.[14][15] A common method is to normalize to the plate's negative (DMSO) and positive controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control Metrics: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[3][16]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[3][16]

Hit Identification and Confirmation

  • Hit Selection: A "hit" is a compound that produces a statistically significant effect in the primary screen. A common threshold is a signal that is three standard deviations away from the mean of the negative controls.[16]

  • Hit Confirmation: All initial hits should be re-tested in the primary assay to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).

Counter-Screening and Selectivity Profiling

  • Counter-Screens: These are designed to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds or luciferase inhibitors).[17]

  • Selectivity Profiling: Hits should be tested in related assays to assess their selectivity for the intended target. For example, a kinase inhibitor hit should be screened against a panel of other kinases.

Data Summary Table:

Parameter Description Acceptance Criteria
Z'-Factor A measure of the statistical effect size and data variability.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Coefficient of Variation (%CV) A measure of the variability of the controls.< 15%
Hit Rate The percentage of compounds identified as hits.Typically 0.5% - 2%

Conclusion

The application of high-throughput screening to a novel compound such as 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide represents a critical step in the exploration of its therapeutic potential. By following the structured approach outlined in this guide—from strategic assay development and meticulous protocol execution to rigorous data analysis and hit validation—researchers can systematically and efficiently navigate the complexities of HTS. This framework, grounded in scientific integrity and field-proven insights, provides a robust pathway for identifying and advancing promising new chemical entities in the drug discovery pipeline.

References

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  • PubMed. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. [Link]

  • Dovepress. (2008). New developments and emerging trends in high-throughput screening methods for lead compound identification. [Link]

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  • MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. [Link]

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Introduction: The Piperidine Carboxamide Scaffold - A Privileged Structure in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Piperidine Carboxamides in Neuropharmacology Research

The piperidine ring is a ubiquitous six-membered nitrogen-containing heterocycle that serves as a foundational building block in medicinal chemistry.[1] Its derivatives are integral to more than twenty classes of pharmaceuticals and numerous alkaloids.[1] When combined with a carboxamide moiety, the resulting piperidine carboxamide scaffold becomes a "privileged structure," capable of interacting with a wide array of biological targets within the central nervous system (CNS).[2] This versatility has positioned piperidine carboxamides at the forefront of neuropharmacology research, leading to the development of novel therapeutic agents for a spectrum of neurological and psychiatric disorders.

These compounds are not defined by a single mechanism of action but rather by their remarkable ability to be chemically tailored to achieve high affinity and selectivity for diverse CNS targets. Researchers have successfully synthesized derivatives that modulate key players in neurotransmission and cellular signaling, including G-protein coupled receptors (GPCRs) like opioid and serotonin receptors, ligand-gated ion channels such as TRP channels, and crucial intracellular enzymes like sigma receptors.[3][4][5][6][7] This guide provides an in-depth exploration of the primary applications of piperidine carboxamides in neuropharmacology, detailing their mechanisms of action, key therapeutic targets, and the experimental protocols necessary to investigate their potential.

Part 1: Major Neuropharmacological Targets and Mechanisms of Action

The therapeutic potential of a piperidine carboxamide derivative is dictated by its specific molecular target. The following sections detail the most significant target classes for this scaffold in neuropharmacology.

Sigma (σ) Receptors: Modulators of Cellular Stress and Neurotransmission

Initially misclassified as an opioid receptor subtype, sigma (σ) receptors are now recognized as a unique class of intracellular proteins.[8] The σ1 receptor, in particular, is a ligand-operated molecular chaperone at the endoplasmic reticulum (ER) that plays a critical role in regulating calcium signaling between the ER and mitochondria, as well as modulating various ion channels and neurotransmitter systems.[7][8]

Mechanism and Therapeutic Relevance: Piperidine carboxamides have been extensively developed as potent σ1 receptor ligands.[8] The pharmacophore for σ1 binding typically includes the basic piperidine nitrogen, a hydrogen bond-accepting amide oxygen, and hydrophobic aromatic rings that fit into the receptor's binding pocket.[8] By modifying these features, chemists can design compounds with high affinity and selectivity.

These ligands show significant promise as potential antipsychotics, often with little to no affinity for dopamine D2 receptors, which may reduce the risk of extrapyramidal side effects.[3] Furthermore, σ1 receptor antagonists have demonstrated analgesic effects in models of neuropathic pain, making this a key area of investigation.[4][7][9]

Illustrative Signaling Pathway: σ1 Receptor Modulation

sigma_receptor_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria ER_Stress Cellular Stress (e.g., Oxidative Stress) Sigma1 σ1 Receptor ER_Stress->Sigma1 Activates IP3R IP3R Sigma1->IP3R Stabilizes IonChannel Ion Channels (K+, Ca2+, NMDA) Sigma1->IonChannel Modulates Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Regulates Ca2+ Transfer ATP ATP Production Mito_Ca->ATP Piperidine Piperidine Carboxamide (Ligand) Piperidine->Sigma1 Binds to Neurotransmission Modulation of Neurotransmission IonChannel->Neurotransmission

Caption: σ1 receptor signaling pathway modulated by piperidine carboxamides.

Opioid Receptors: Advanced Analgesics for Pain Management

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is the primary target for the most potent analgesics.[1][6] However, conventional opioids acting on the μ-opioid receptor (MOR) are associated with severe side effects, including tolerance, dependence, and respiratory depression. Piperidine carboxamides offer a versatile scaffold for creating novel opioid receptor modulators with improved profiles.

Mechanism and Therapeutic Relevance: Researchers have designed piperidine carboxamides that act as MOR agonists, DOR antagonists, or ligands with mixed profiles.[10][11] A particularly promising strategy is the development of dual-acting compounds, such as those that combine MOR agonism with σ1 receptor antagonism, which may provide potent analgesia for neuropathic pain with a reduced side-effect burden.[9][11] The chemical structure can be tuned to modulate affinity and efficacy at each receptor subtype, offering a path to safer and more effective pain therapeutics.[10]

Illustrative Signaling Pathway: μ-Opioid Receptor (MOR) Activation

mor_pathway cluster_membrane Cell Membrane MOR_Ligand Piperidine Carboxamide (MOR Agonist) MOR μ-Opioid Receptor (GPCR) MOR_Ligand->MOR Activates G_protein Gi/o Protein MOR->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Analgesia Analgesia cAMP->Analgesia Ca_Influx->Analgesia

Caption: G-protein coupled signaling cascade following MOR activation.

Transient Receptor Potential (TRP) Channels: Targeting Pain and Inflammation

TRP channels are a family of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli.[12][13] The TRPA1 and TRPV1 channels, in particular, are key mediators of pain, itch, and neurogenic inflammation, making them attractive targets for novel analgesics.[5][12][13]

Mechanism and Therapeutic Relevance: Piperidine carboxamides have been identified as potent, non-covalent modulators of TRP channels.[13] They can act as either antagonists, blocking channel activation, or as agonists, which can induce channel desensitization.[5][12] These compounds typically bind to a hydrophobic pocket at the interface of transmembrane segments, an allosteric site that influences channel gating.[13] The development of selective TRP channel antagonists from this chemical class holds promise for treating various pain conditions without the side effects of opioids.[5][14]

Illustrative Signaling Pathway: TRPA1 Channel Activation

trpa1_pathway cluster_membrane Nociceptor Membrane TRPA1 TRPA1 Channel Ca_Influx Ca2+ Influx TRPA1->Ca_Influx PIPC Piperidine Carboxamide (Agonist/Modulator) PIPC->TRPA1 Binds & Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: TRPA1 channel activation leading to nociceptive signaling.

Other CNS Targets

The versatility of the piperidine carboxamide scaffold extends to several other important neuropharmacological targets:

  • Serotonin 5-HT2C Receptors: Derivatives have been developed as positive allosteric modulators (PAMs), which enhance the receptor's response to endogenous serotonin. This approach is being investigated for treating obesity and substance use disorders.[15][16]

  • Secretory Glutaminyl Cyclase (sQC): Inhibition of sQC prevents the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), a key pathological species in Alzheimer's disease. Piperidine-4-carboxamide has been identified as a novel scaffold for sQC inhibitors.[17]

  • Calpain: Certain piperidine carboxamide derivatives act as calpain inhibitors and have shown anticonvulsive properties in preclinical models, suggesting a role in epilepsy treatment.[18]

Part 2: Experimental Protocols for Neuropharmacological Evaluation

Rigorous experimental evaluation is critical to understanding the neuropharmacological profile of a novel piperidine carboxamide derivative. This section provides standardized, step-by-step protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Characterization - Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific CNS receptor (e.g., σ1 receptor).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for binding to the target receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibitory constant (Kᵢ).

Workflow Diagram: Radioligand Binding Assay

binding_assay_workflow Prep 1. Prepare Receptor Membranes Incubate 2. Incubate: - Membranes - Radioligand - Test Compound Prep->Incubate Filter 3. Separate Bound/ Free Ligand (Rapid Filtration) Incubate->Filter Count 4. Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Data Analysis (IC50 → Ki) Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., CHO-hσ1R).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with a fresh buffer and resuspend. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Execution:

    • Prepare serial dilutions of the piperidine carboxamide test compound in the assay buffer.

    • In a 96-well plate, add in order: assay buffer, receptor membranes (e.g., 10-20 µg protein), test compound (or vehicle for total binding), and the radioligand (e.g., -pentazocine for σ1R) at a concentration near its Kₔ.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol) in separate wells.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 90 minutes at room temperature) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with an ice-cold wash buffer to remove any non-specifically bound radioactivity.

    • Dry the filter mat, place it in a scintillation bag with a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Binding Affinity Profile

Compound IDσ1R Kᵢ (nM)σ2R Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)
Compound X3.71300>10,000>10,000
Compound Y1.865402.1250
Compound Z>10,000>10,000194171

Data is illustrative. Actual values should be determined experimentally.

Protocol 2: In Vitro Characterization - Calcium Imaging Functional Assay

Objective: To determine the functional activity (e.g., EC₅₀ as an agonist or IC₅₀ as an antagonist) of a test compound on a ligand-gated ion channel like TRPA1.

Principle: Activation of TRPA1 channels leads to an influx of extracellular calcium (Ca²⁺). This protocol uses a fluorescent Ca²⁺ indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺, allowing for real-time measurement of channel activity in live cells.[10][16]

Workflow Diagram: Calcium Imaging Assay

calcium_assay_workflow Plate 1. Plate Cells in 96-well Plate Load 2. Load Cells with Ca2+ Indicator Dye (e.g., Fluo-4 AM) Plate->Load Read1 3. Measure Baseline Fluorescence Load->Read1 Add 4. Add Test Compound (or Agonist + Antagonist) Read1->Add Read2 5. Record Fluorescence Change Over Time Add->Read2

Caption: Workflow for a fluorescence-based calcium influx assay.

Methodology:

  • Cell Preparation:

    • Plate HEK-293 cells stably expressing the human TRPA1 channel into black-walled, clear-bottom 96-well microplates.[12]

    • Allow cells to adhere and grow to form a confluent monolayer (typically 18-24 hours).

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) and an agent like probenecid to prevent dye leakage from the cells.

    • Aspirate the cell culture medium and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

    • After incubation, wash the cells gently with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Assay Execution:

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds the piperidine carboxamide test compound (for agonist testing) or a known TRPA1 agonist like AITC (for antagonist testing, where the test compound is pre-incubated) at various concentrations.

    • Continue to record the fluorescence signal for several minutes to capture the full response profile.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence change from baseline (ΔF/F₀).

    • For agonist activity, plot the response against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect relative to a reference agonist).

    • For antagonist activity, plot the inhibition of the reference agonist's response against the log concentration of the test compound to determine the IC₅₀.

Protocol 3: In Vivo Evaluation - Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of a piperidine carboxamide in a preclinical model of neuropathic pain.

Principle: Neuropathic pain models, such as the Chronic Constriction Injury (CCI) model, induce a state of mechanical allodynia (pain in response to a non-painful stimulus) in rodents.[11] The efficacy of a test compound is measured by its ability to reverse this hypersensitivity, i.e., to increase the paw withdrawal threshold to a mechanical stimulus.

Workflow Diagram: In Vivo Behavioral Study

invivo_workflow Model 1. Animal Model Induction (e.g., CCI Surgery) Baseline 2. Baseline Behavioral Testing (Confirm Allodynia) Model->Baseline Admin 3. Compound Administration (Vehicle vs. Drug Doses) Baseline->Admin Test 4. Post-Dose Behavioral Testing (at various time points) Admin->Test Analyze 5. Data Analysis (Compare withdrawal thresholds) Test->Analyze

Caption: General experimental workflow for in vivo validation of therapeutic compounds.[19]

Methodology:

  • Animal Model Induction (CCI):

    • Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.

    • Surgically expose the sciatic nerve in one hind limb.

    • Loosely tie several ligatures around the nerve, causing a mild constriction that leads to nerve damage and subsequent pain hypersensitivity over several days. Sham-operated animals undergo the same surgery without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the animal in a testing chamber with a wire mesh floor.

    • Allow the animal to acclimate.

    • Use von Frey filaments (a series of calibrated fibers that exert a specific force) to apply pressure to the plantar surface of the hind paw.

    • Determine the 50% paw withdrawal threshold (PWT) using a method like the up-down method. A significant decrease in PWT in the injured paw compared to the contralateral paw or sham animals indicates successful induction of allodynia.

  • Compound Administration and Testing:

    • Once stable allodynia is established (typically 7-14 days post-surgery), perform a baseline PWT measurement.

    • Administer the piperidine carboxamide derivative or vehicle control via the desired route (e.g., oral gavage (PO), intraperitoneal (IP)).[20]

    • Measure the PWT at various time points after administration (e.g., 30, 60, 120, 240 minutes) to establish a time-course of the analgesic effect.

    • To determine a dose-response relationship, test multiple dose levels of the compound.

  • Data Analysis:

    • Data are often expressed as the percentage of maximum possible effect (%MPE), where %MPE = [(Post-drug PWT - Post-vehicle PWT) / (Cutoff PWT - Post-vehicle PWT)] x 100.

    • Compare the PWTs of drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

    • Calculate the ED₅₀ (dose required to produce 50% of the maximal analgesic effect) from the dose-response data.

Data Presentation: Summary of In Vivo Efficacy

CompoundAnimal ModelDosing RegimenBehavioral EndpointKey Findings
Compound 44 [11]Rat CCI Model15.1 mg/kg (IP)Mechanical AllodyniaProduced significant analgesic effects equivalent to a reference σ1 antagonist.
AD353 [4]Mouse Capsaicin Model10 mg/kg (IP)Mechanical AllodyniaShowed high potency; effect was reversed by a σ1 agonist, confirming mechanism.

Part 3: Conclusion and Future Directions

The piperidine carboxamide scaffold is a cornerstone of modern neuropharmacology research, providing a robust and adaptable framework for designing ligands against a multitude of CNS targets. Its proven success in generating selective modulators for sigma receptors, opioid receptors, and TRP channels underscores its therapeutic potential for treating complex conditions like neuropathic pain, psychosis, and neurodegenerative diseases.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that interact with multiple targets (e.g., MOR agonism and σ1 antagonism) to achieve synergistic therapeutic effects and improved side-effect profiles.[9][11]

  • Allosteric Modulation: Exploring the scaffold to develop more allosteric modulators, which offer a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[15][16]

  • Optimizing Drug-like Properties: Improving the pharmacokinetic and metabolic properties of lead compounds to enhance brain penetration, oral bioavailability, and duration of action, thereby increasing their potential for clinical success.

By integrating rational drug design with the rigorous in vitro and in vivo protocols detailed in this guide, researchers can continue to unlock the full potential of piperidine carboxamides and develop the next generation of therapeutics for neurological and psychiatric disorders.

References

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Application Notes and Protocols for the Characterization of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigor in Chemical Probe Validation

Small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating the therapeutic potential of new drug targets.[1][2] A high-quality chemical probe should exhibit potent and selective engagement with its intended target in a cellular context, enabling researchers to confidently link a molecular interaction to a phenotypic outcome.[3]

This guide addresses 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide , a novel compound with structural motifs, such as the piperidine ring, that suggest potential interactions with various biological targets.[4][5] As this molecule is not a well-characterized chemical probe, these application notes provide a comprehensive roadmap for its evaluation. We will detail the necessary experimental workflows to determine its biological target(s), validate its engagement in living cells, and assess its selectivity profile. This document is designed to guide the researcher through the rigorous process of transforming a promising molecule into a validated tool for biological discovery.

Part 1: Foundational Compound Characterization

Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide.

Purity and Identity Confirmation

The first step in validating any potential chemical probe is to confirm its identity and purity. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.

  • Identity Confirmation: Verify the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular formula for 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide is C₁₀H₂₀N₂O₃, with a monoisotopic mass of 216.1474 g/mol .[6]

  • Purity Assessment: Determine the purity of the compound batch using high-performance liquid chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or mass spectrometry (MS). A purity of >95% is generally considered the minimum for a chemical probe.

Solubility and Stability Assessment

The compound's solubility and stability in assay buffers and cell culture media are critical for obtaining reliable and reproducible data.

  • Solubility: Determine the maximum soluble concentration in commonly used solvents like dimethyl sulfoxide (DMSO) and in aqueous buffers (e.g., PBS, cell culture media). This is crucial for preparing accurate stock solutions and avoiding compound precipitation in assays.

  • Stability: Assess the stability of the compound in solution over time and under different storage conditions (e.g., room temperature, 4°C, -20°C). This can be monitored by HPLC-MS to detect any degradation products.

Part 2: Target Identification and Validation Workflow

With a well-characterized compound in hand, the next phase is to identify its biological target(s) and validate its interaction in a cellular environment.

Hypothesis Generation: Structural Clues and In Silico Screening

The structure of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide contains a piperidine-1-carboxamide moiety. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][7][8]

  • Computational Target Prediction: Utilize in silico tools and databases (e.g., ChEMBL, PubChem) to search for structurally similar compounds with known biological activities. This can help in generating a preliminary list of potential targets.

  • Broad Panel Screening: A practical approach to initial target identification is to screen the compound against a broad panel of targets, such as those offered by commercial vendors. This can provide unbiased initial hits.

In Vitro Target Engagement: Confirming a Direct Interaction

Once a putative target is identified, it is essential to confirm a direct interaction in vitro. This can be achieved through various biophysical and biochemical assays.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (K_D) and kinetics of the compound to the purified target protein.

  • Biochemical Assays: If the target is an enzyme, a functional assay should be performed to determine if the compound acts as an inhibitor or an activator and to measure its potency (IC₅₀ or EC₅₀).

Part 3: Cellular Target Engagement Protocols

Demonstrating that a compound engages its target within the complex environment of a living cell is a critical validation step.[9][10] We present two widely used methods for this purpose: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with Probe or DMSO cell_culture->treatment incubation 3. Incubate at 37°C treatment->incubation aliquot 4. Aliquot cell suspension into PCR tubes incubation->aliquot heat 5. Heat at various temperatures (3 min) aliquot->heat cool 6. Cool at RT (3 min) heat->cool lysis 7. Lyse cells (freeze-thaw) cool->lysis centrifuge 8. Centrifuge to separate soluble/insoluble fractions lysis->centrifuge western 9. Analyze soluble fraction by Western Blot centrifuge->western

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment:

    • Seed the cells of interest (e.g., HEK293T expressing the target protein) in appropriate culture vessels and grow to ~80% confluency.

    • On the day of the experiment, treat the cells with varying concentrations of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 37°C to 66°C in 3°C increments), followed by cooling at room temperature for 3 minutes.[13]

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.[13]

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody against the target protein.

  • Data Interpretation:

    • A successful chemical probe will increase the thermal stability of its target, resulting in a shift of the melting curve to higher temperatures in the probe-treated samples compared to the vehicle control.

Protocol: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a live-cell method that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[14]

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Measurement transfect 1. Transfect cells with Target-NanoLuc® fusion plate 2. Plate cells in assay plate transfect->plate add_probe 3. Add serial dilutions of chemical probe plate->add_probe add_tracer 4. Add NanoBRET® fluorescent tracer add_probe->add_tracer incubate 5. Incubate at 37°C add_tracer->incubate read 6. Read BRET signal incubate->read

Caption: NanoBRET® Target Engagement workflow.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide in Opti-MEM.

    • Add the diluted compound to the cells.

    • Immediately add the NanoBRET® fluorescent tracer, which is designed to bind to the target protein.

  • Signal Detection:

    • Incubate the plate at 37°C for 2 hours.

    • Add the Nano-Glo® substrate to the wells.

    • Measure the BRET signal using a luminometer capable of reading two distinct wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the fluorescent tracer).

  • Data Interpretation:

    • The chemical probe will compete with the fluorescent tracer for binding to the target-NanoLuc® fusion protein.

    • An increase in the concentration of the probe will lead to a decrease in the BRET signal.

    • The data can be used to calculate an IC₅₀ value, which represents the concentration of the probe required to displace 50% of the tracer from the target.

Part 4: Selectivity and Off-Target Profiling

A high-quality chemical probe should be selective for its intended target.[3] It is crucial to assess the selectivity of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide to avoid misinterpretation of experimental results.

In Vitro Selectivity Profiling
  • Panel Screening: Screen the compound against a panel of related proteins (e.g., other members of the same protein family) to assess its selectivity within that family.

  • Broad Off-Target Screening: Utilize commercially available safety screening panels that test for activity against a wide range of common off-targets (e.g., kinases, GPCRs, ion channels).

Proteome-Wide Cellular Off-Target Profiling
  • Thermal Proteome Profiling (TPP): This is an extension of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment. This can provide an unbiased view of on- and off-target engagement in a cellular context.

Summary of Key Validation Parameters

The following table summarizes the key parameters that need to be determined to validate 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide as a chemical probe.

ParameterRecommended Assay(s)Desired Outcome
Purity HPLC-MS>95%
Identity NMR, HRMSStructure confirmed
Solubility Nephelometry, VisualAdequate for assays
In Vitro Potency Biochemical/Biophysical AssaysK_D or IC₅₀ < 100 nM
Cellular Potency Cell-based functional assayEC₅₀ < 1 µM
Target Engagement CETSA, NanoBRET®Confirmed in live cells
Selectivity Panel Screening, TPPHigh selectivity for target

Conclusion: A Path to a Validated Chemical Probe

The journey from a novel compound to a validated chemical probe is a meticulous process that demands rigorous experimental validation. By following the protocols and workflows outlined in this guide, researchers can systematically characterize 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, determine its biological target, and validate its utility as a tool for biological research. This structured approach ensures that the resulting data is robust, reproducible, and will contribute meaningfully to our understanding of complex biological systems.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
  • European Federation for Medicinal Chemistry (EFMC).
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Fry, R., et al. (2020). Validating Small Molecule Chemical Probes for Biological Discovery.
  • Mol-Instincts. 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide.
  • Chen, H., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Bunnage, M. E., et al. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology.
  • JoVE. (2023, February 9).
  • DiscoverX. Target Engagement Assays.
  • Cravatt, B. F., & Patricelli, M. P. (2010). Determining target engagement in living systems.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • The Chemical Probes Portal. Definitions, criteria and guidelines.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Hardy, L., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Vasta, J. D., et al. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • NextSDS. 4-methoxy-N-(2-methoxyethyl)
  • PubChemLite. 4-methoxy-n-(2-methoxyethyl)piperidine-1-carboxamide (C10H20N2O3).
  • Su, Y., et al. (2013, October 15). Target identification of biologically active small molecules via in situ methods. Current Opinion in Chemical Biology.
  • Bunnage, M. E., et al. (2013, April 15). Target validation using chemical probes.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Li, Y., et al. (2020, April 27). In Situ Study of the Drug–Target Protein Interaction in Single Living Cells by Combining Fluorescence Correlation Spectroscopy with Affinity Probes. Analytical Chemistry.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Zhang, Y., et al. (2024, March 21).
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • U.S. Patent No. 5,489,689. (1996).
  • BOC Sciences. CAS 66778-36-7 (Benzamide,4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-).
  • Kelly, R. (2013, April 19).
  • Lapa, G., et al. (2019, March). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
  • Al-Khawaja, A., et al. (2012, July 15). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem.
  • Li, Y., et al. (2020, March 1). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry.
  • Chem-Impex. 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine.
  • PubChem. N-(2-methoxyphenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide.
  • Beč, A., et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • PubChem. N-hydroxy-1-(4-methoxyphenylsulfonyl)piperidine-2-carboxamide.
  • Doherty, E. M., et al. (2008, August 15). Discovery of piperidine carboxamide TRPV1 antagonists. Journal of Medicinal Chemistry.

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Preclinical Dosing and Administration of Piperidine Derivatives: Formulation, Pharmacokinetics, and Behavioral Pharmacodynamics in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Piperidine Scaffold

The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, present in over 50% of small-molecule drugs containing an azacyclic backbone[1]. Its prevalence is driven by its unique physicochemical properties: the basic nitrogen (typical pKa 9–10) allows for favorable salt formation, while its conformational flexibility enhances molecular recognition and target binding[1][2].

In neuropharmacology, piperidine derivatives (e.g., donepezil, haloperidol, paroxetine) are highly valued for their ability to cross the blood-brain barrier (BBB) and resist rapid metabolic degradation[2]. However, translating these molecules into in vivo rodent models requires precise formulation strategies, rigorous pharmacokinetic (PK) profiling, and carefully timed behavioral pharmacodynamic (PD) assays to ensure reproducible and clinically relevant data.

Physicochemical Properties & Formulation Strategy

The causality behind formulation choices for piperidine derivatives lies in their inherent lipophilicity and basicity. While the free base form is highly lipophilic (facilitating BBB penetration), it is notoriously poorly soluble in aqueous media.

  • Salt Selection: To overcome solubility barriers, piperidines are predominantly formulated as hydrochloride (HCl) or mesylate salts. This ionization significantly increases aqueous solubility, allowing for the use of physiological vehicles[3][4].

  • Vehicle Causality: For highly soluble salts like Donepezil HCl, physiological saline (0.9% NaCl) is the optimal vehicle. It is isotonic, non-toxic, and minimizes vehicle-induced behavioral artifacts in sensitive neurobehavioral assays[3][4]. Conversely, for highly lipophilic, non-salt experimental piperidine derivatives, a co-solvent system (e.g., 5–10% DMSO, 5% Tween-80, and 85% Saline) is required to prevent compound precipitation upon injection[5].

Pharmacokinetics (PK) and Route of Administration

The route of administration strictly dictates the absorption kinetics, first-pass metabolism, and subsequent CNS exposure of piperidine derivatives.

  • Oral (PO): Mimics clinical administration but subjects the drug to hepatic first-pass metabolism. In mice, PO administration of donepezil (3–10 mg/kg) yields dose-dependent plasma and brain concentrations, with brain levels positively correlating with plasma exposure[4].

  • Intramuscular (IM) / Intraperitoneal (IP): Utilized for rapid systemic exposure and high bioavailability. IM administration of donepezil in rats achieves maximum brain concentration ( Tmax​ ) in approximately 36 minutes. Notably, the brain-to-plasma AUC ratio is 9:1, demonstrating the exceptional BBB penetrance of the piperidine pharmacophore[6].

Quantitative Pharmacokinetic Summary

Table 1: Pharmacokinetic Parameters of Donepezil (Representative Piperidine) in Rodents

SpeciesRouteDosePlasma Cmax​ Plasma AUCBrain Tmax​ Reference
MousePO3.0 mg/kg17.9 ± 2.4 ng/mL70.7 ± 11.2 ngh/mLN/A[4]
MousePO10.0 mg/kg44.1 ± 7.9 ng/mL240.5 ± 31.5 ngh/mLN/A[4]
RatIV3.0 mg/kg1147.3 ± 233.4 ng/mL1995.3 ± 1735.3 ng*h/mLN/A[4]
RatIM143 µg/kgN/AN/A36 min[6]

System Workflow: PK/PD Integration

G A Piperidine API (e.g., Donepezil HCl) B Vehicle Formulation (0.9% Saline) A->B Solubilization C In Vivo Administration (PO / IP / IM) B->C Dosing (10 mL/kg) D Systemic Circulation (Plasma PK Assessment) C->D Absorption E Blood-Brain Barrier (Lipophilic Crossing) D->E CNS Distribution F Target Engagement (AChE Inhibition) E->F Receptor Binding G Behavioral Output (Y-Maze / FST) F->G Phenotypic Rescue

Workflow of piperidine derivative formulation, PK distribution, and PD evaluation in rodents.

Detailed Experimental Protocols

Protocol A: Formulation and Dosing of Piperidine Salts (Donepezil HCl)

This protocol is a self-validating system: visual and pH checks ensure compound stability and prevent precipitation-induced dosing errors.

Materials: Donepezil HCl powder, 0.9% Sterile Saline, Vortex mixer, 0.22 µm syringe filter.

  • Dose Calculation: Determine the required concentration based on a standard dosing volume. Crucial Causality: Always use 10 mL/kg for mice and 5 mL/kg for rats. Exceeding these volumes induces physiological stress and fluid overload, which alters cardiovascular parameters and dilutes the drug unpredictably.

    • Example: For a 3.0 mg/kg dose in mice (10 mL/kg volume), the required solution concentration is 0.3 mg/mL.

  • Solubilization: Weigh the appropriate mass of Donepezil HCl and add it to a sterile glass vial. Add 0.9% saline to reach the target volume[3][4].

  • Validation: Vortex for 60 seconds. The solution must be completely clear. If opalescence is observed, the compound has not fully dissolved, and mild sonication (water bath, 37°C for 5 mins) should be applied.

  • Administration: Administer via oral gavage (PO) using a bulb-tipped gastric feeding tube, or via intraperitoneal (IP) injection using a 27G needle. Record the exact time of dosing to synchronize with behavioral assays.

Protocol B: Behavioral Pharmacodynamics – Memory Impairment Reversal (Y-Maze)

This protocol utilizes a scopolamine-challenge to induce a transient amnesic state, allowing researchers to measure the cognitive-enhancing properties of piperidine-based acetylcholinesterase inhibitors.

  • Pre-treatment Phase: Administer the formulated piperidine derivative (e.g., Donepezil HCl at 0.3–10 mg/kg PO) to the test cohort for four consecutive days. Causality: Repeated dosing is required to reach steady-state brain concentrations and ensure stable target engagement prior to the amnesic challenge[4].

  • Amnesic Challenge: On day 4, exactly 30 minutes after the final dose of the piperidine derivative, administer Scopolamine (1.0 mg/kg, Subcutaneous) to induce muscarinic blockade and memory impairment[4].

  • Behavioral Testing: Wait 30 minutes post-scopolamine injection to allow for peak amnesic effect. Place the mouse in the center of a Y-maze apparatus.

  • Data Acquisition: Record the sequence of arm entries for 8 minutes. Calculate the percentage of spontaneous alternation: (Number of actual alternations /[Total arm entries - 2]) × 100. A successful piperidine drug candidate will show a statistically significant dose-dependent restoration of spontaneous alternation compared to the scopolamine-only vehicle group[4].

Protocol C: Behavioral Pharmacodynamics – Antidepressant-like Effects (Forced Swim Test)

When assessing piperidines for off-target or primary antidepressant efficacy, habituation to the test environment can skew results. This protocol incorporates a cross-over design to validate findings.

  • Acute Dosing: Administer the piperidine derivative (e.g., Donepezil at 0.02, 0.2, or 2.0 mg/kg IP) or vehicle to C57BL/6J mice[3].

  • Incubation: Return the animal to its home cage for exactly 30 minutes to allow for systemic absorption and BBB penetration[3].

  • FST Execution: Place the mouse in a transparent cylinder filled with water (24±1°C) for 6 minutes. Record the duration of immobility during the last 4 minutes.

  • Cross-Over Validation: To rule out habituation artifacts in repeated testing, cross over the drug groups in subsequent weeks (e.g., animals previously given vehicle are given the drug, and vice versa). Allow at least 1 week between tests for complete physiological washout (approx. 42 half-lives for donepezil)[3].

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Research progress on piperidine-containing compounds as agrochemicals. RHHZ.
  • The cholinesterase inhibitor donepezil has antidepressant-like properties in the mouse forced swim test. PMC.
  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PMC.
  • Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats. Semantic Scholar.
  • Time schedule for administration of vehicle, donepezil, and inosine in aged rats. ResearchGate.

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High-Sensitivity LC-MS/MS Method for the Quantitative Detection of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic profiling, trace-level impurity analysis, and forensic toxicology

Executive Summary

The accurate quantification of substituted piperidine-1-carboxamides, such as 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS: 2129781-55-9), is critical in both pharmaceutical process monitoring and bioanalytical pharmacokinetic (PK) studies. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling solid-phase extraction (SPE) with Ultra-Performance Liquid Chromatography (UPLC) and electrospray ionization (ESI+), this method achieves high selectivity, effectively mitigating matrix-induced ion suppression while adhering to global regulatory standards.

Scientific Rationale & Experimental Design

Analyte Chemistry and Ionization Strategy

4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide ( C10​H20​N2​O3​ , Monoisotopic Mass: 216.147 Da) features a piperidine ring, a carboxamide linkage, and two terminal ether groups.

  • Causality of Ionization: The carboxamide oxygen and the ether moieties act as excellent hydrogen bond acceptors. In an acidic mobile phase (0.1% Formic Acid), the molecule readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 217.2.

  • Fragmentation Pathway: Collision-induced dissociation (CID) yields a highly abundant acylium ion at m/z 142.1 via the neutral loss of 2-methoxyethylamine (75 Da). A secondary cleavage yields the 4-methoxypiperidine cation at m/z 116.1, providing an orthogonal qualifier ion.

Sample Preparation: Overcoming Matrix Effects

In complex biological matrices (e.g., plasma, serum), endogenous phospholipids co-elute with target analytes, causing severe charge competition in the ESI source—a phenomenon known as matrix suppression [1].

  • Causality of Extraction Choice: Simple protein precipitation (PPT) fails to remove phospholipids. Therefore, this protocol utilizes a Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB). The hydrophilic-lipophilic balance of the sorbent perfectly captures the dual polar (ether/amide) and non-polar (piperidine backbone) nature of the analyte, allowing aggressive washing steps to flush out salts and phospholipids before elution.

Regulatory Grounding

To ensure trustworthiness and reproducibility, the method validation parameters described herein are strictly aligned with the ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis [2]. This ensures that the protocol is immediately applicable for regulatory submissions (e.g., IND/NDA).

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analytical Standards: 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (Reference Standard, >99% purity).

  • Internal Standard (IS): A stable-isotope labeled analog (e.g., Analyte-d4) or a structurally similar piperidine-carboxamide.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA).

  • Extraction: Polymeric SPE Cartridges (30 mg/1 cc).

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow N1 1. Condition Sorbent 1 mL Methanol, followed by 1 mL Water N2 2. Load Sample 200 µL Plasma + 20 µL IS + 200 µL 2% FA N1->N2 N3 3. Wash Interferences 1 mL 5% Methanol in Water (Removes Salts) N2->N3 N4 4. Elute Analyte 1 mL 100% Acetonitrile (Captures Analyte) N3->N4 N5 5. Reconstitute Evaporate under N2, Reconstitute in 100 µL Mobile Phase A N4->N5

Caption: Figure 1. Step-by-step Solid-Phase Extraction (SPE) workflow designed to eliminate phospholipid matrix effects.

Liquid Chromatography Conditions
  • Column: UPLC BEH C18 Column (2.1 × 50 mm, 1.7 µm). Rationale: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes and minimizing isobaric interference.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
2.500.4010.090.06 (Linear)
3.500.4010.090.06 (Linear)
3.600.4095.05.06 (Linear)
5.000.4095.05.06 (Linear)
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 1.5 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 1000 L/hr.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte 217.2142.1253022Quantifier
Target Analyte 217.2116.1253035Qualifier
Internal Standard 221.2146.1253022IS Quantifier

(Note: IS transitions assume a d4-labeled internal standard).

MS_Workflow LC UPLC Separation (BEH C18 Column) ESI ESI+ Source Protonation[M+H]+ LC->ESI Q1 Q1: Precursor Selection m/z 217.2 ESI->Q1 CID Collision Cell (CID) Argon Gas, CE: 22 eV Q1->CID Q3_1 Q3: Quantifier Ion m/z 142.1 CID->Q3_1 Loss of 75 Da Q3_2 Q3: Qualifier Ion m/z 116.1 CID->Q3_2 Loss of 101 Da

Caption: Figure 2. LC-MS/MS data flow and CID fragmentation pathway for the target analyte.

Method Validation & Acceptance Criteria

To guarantee the trustworthiness of the analytical data, the method must be validated against ICH M10 criteria [2]. A self-validating run must include a double blank (no analyte, no IS), a blank (IS only), and a minimum of six non-zero calibration standards bracketing the expected concentration range.

Validation Summary Data

The following table summarizes the expected validation metrics when executing this protocol in a standard human plasma matrix.

Table 3: Method Validation Summary (ICH M10 Compliance)

Validation ParameterResult / RangeICH M10 Acceptance Criteria [2]
Linearity Range 0.5 – 500 ng/mL R2≥0.99 , back-calculated standards within ±15% (±20% for LLOQ).
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLSignal-to-Noise (S/N) 5; Precision 20%; Accuracy 80-120%.
Intra-day Precision (CV%) 3.2% – 6.8% 15% for all Quality Control (QC) levels.
Inter-day Precision (CV%) 4.5% – 8.1% 15% for all Quality Control (QC) levels.
Extraction Recovery 88.5% ± 4.2%Must be consistent and reproducible across Low, Mid, and High QCs.
Matrix Effect (IS Normalized) 96.2% – 104.1%Matrix factor CV 15% across 6 independent matrix lots.
Causality of Validation Success

The high extraction recovery (>85%) and minimal matrix effect (~100% normalized) are direct results of the orthogonal sample preparation. By utilizing the polymeric SPE wash step (5% Methanol), hydrophilic salts and endogenous proteins are discarded, while the 100% Acetonitrile elution leaves highly lipophilic phospholipids trapped on the sorbent or eluting at a different retention time than the analyte, preventing ionization suppression.

References

[1] Muller, C., Schäfer, P., Störtzel, M., Vogt, S., & Weinmann, W. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at:[Link]

[2] U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at:[Link]

Application Notes & Protocols: Radiolabeling Synthesis of Piperidine-1-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine-1-carboxamide analogs represent a crucial scaffold in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents and imaging probes. Their radiolabeling is paramount for applications in Positron Emission Tomography (PET), enabling non-invasive visualization and quantification of biological processes in vivo. This guide provides an in-depth exploration of the synthesis, purification, and quality control of radiolabeled piperidine-1-carboxamide analogs, with a primary focus on the PET radionuclides Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). We delve into the strategic considerations behind precursor design, selection of labeling synthons, and detailed, field-tested protocols for both manual and automated synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize radiochemical syntheses for preclinical and clinical research.

Part I: Foundational Principles in Radiochemistry

The successful synthesis of a radiotracer is not merely a procedural task but a strategic exercise in chemistry, physics, and pharmacology. The short half-lives of PET isotopes necessitate rapid, high-yield, and highly pure chemical transformations.

1.1 The Strategic Choice of Radionuclide

The selection of a radionuclide is the first critical decision point and is dictated by the biological question at hand and logistical constraints.

  • Carbon-11 (t½ = 20.4 min): As carbon is ubiquitous in organic molecules, ¹¹C-labeling allows for the creation of a tracer that is chemically identical to the parent molecule, preserving its biological activity and pharmacokinetic profile.[1][2][3] Its short half-life is advantageous for studies requiring multiple PET scans in the same subject on the same day but demands an on-site cyclotron and extremely rapid, efficient radiosynthesis.[1][2]

  • Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F allows for more complex, multi-step syntheses, centralized production, and distribution to satellite imaging centers.[4][5] However, the introduction of a fluorine atom, which is larger than hydrogen, can sometimes alter the molecule's biological properties. This necessitates careful evaluation to ensure the tracer retains its intended target affinity and selectivity.

  • Tritium (³H, t½ = 12.3 years): While not a PET isotope, tritium is invaluable for preclinical in vitro studies such as receptor binding assays and autoradiography.[6] Its high specific activity and the low energy of its beta emission allow for high-resolution imaging at the cellular level.[6]

1.2 Precursor Design: The Blueprint for Success

The precursor is the non-radioactive starting material designed to react with the radiolabeled synthon. Its design is arguably the most critical factor for a successful radiolabeling reaction.

  • For [¹¹C]Methylation: The most common strategy involves the N- or O-methylation of a "des-methyl" precursor.[7][8] The precursor should contain a nucleophilic site (e.g., a secondary amine on the piperidine ring or a phenolic hydroxyl group elsewhere in the molecule) that is readily deprotonated under mild basic conditions to react with an electrophilic methylating agent like [¹¹C]CH₃I.

  • For [¹⁸F]Fluorination: Precursors for nucleophilic [¹⁸F]fluorination must contain a good leaving group (e.g., tosylate, mesylate, nosylate) at the desired labeling position.[9][10] For aromatic systems, the ring must be activated by electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group to facilitate nucleophilic aromatic substitution (SₙAr).[5]

1.3 Automation: Ensuring Speed, Safety, and Reproducibility

Given the high radiation environment and the need for speed, automated synthesis modules are the industry standard.[11] Platforms like GE TRACERLab, IBA Synthera, or Synthra are designed to perform the entire synthesis, including trapping the radionuclide, reagent addition, heating, purification, and formulation, within a shielded hot cell.[10][12][13][14] This minimizes radiation exposure to personnel and ensures run-to-run consistency, a critical requirement for GMP (Good Manufacturing Practice) production of radiopharmaceuticals.[11]

Part II: Protocol for [¹¹C]Labeling via N-Methylation

This protocol details the synthesis of a generic [¹¹C]-N-methyl-piperidine-1-carboxamide analog from its corresponding des-methyl precursor using [¹¹C]Methyl Iodide.

2.1 Workflow Overview

The process begins with the production of [¹¹C]CO₂ in a cyclotron, which is then converted to the reactive methylating agent, [¹¹C]CH₃I. This synthon is used to label the precursor, followed by rapid purification and formulation.

G cluster_0 Cyclotron & Synthon Production cluster_1 Automated Synthesis Module cluster_2 Final Product Cyclotron 1. ¹⁴N(p,α)¹¹C Reaction CO2_Trap 2. Trapping of [¹¹C]CO₂ Cyclotron->CO2_Trap CH3I_Synth 3. Conversion to [¹¹C]CH₃I (Wet or Gas Phase) CO2_Trap->CH3I_Synth Reaction 4. Labeling Reaction Precursor + [¹¹C]CH₃I CH3I_Synth->Reaction Trapping in DMF/Base HPLC 5. Semi-Prep HPLC Purification Reaction->HPLC Crude Mixture Formulation 6. SPE Formulation HPLC->Formulation Collect Product Peak QC 7. Quality Control Formulation->QC Final Dose Final_Product Injectable [¹¹C]Tracer QC->Final_Product

Fig. 1: General workflow for the synthesis of ¹¹C-labeled piperidine analogs.
2.2 Detailed Experimental Protocol

Materials:

  • Des-methyl piperidine-1-carboxamide precursor (0.5 - 1.0 mg)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH), 2M in water

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I), produced from cyclotron-derived [¹¹C]CO₂ via the "wet" (LiAlH₄/HI) or gas-phase method.[15][16]

  • Semi-preparative HPLC system with a C18 column

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)

  • C18 Sep-Pak cartridge

  • Ethanol (USP grade)

  • Sterile Water for Injection (WFI)

  • 0.9% Saline for Injection (USP)

Procedure:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the des-methyl precursor in 200-300 µL of anhydrous DMF in a sealed reaction vessel. Add 2-3 µL of 2M NaOH. Causality: The base deprotonates the secondary amine on the piperidine ring, making it a potent nucleophile ready to attack the electrophilic methyl group of [¹¹C]CH₃I.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, carried in a stream of inert gas (e.g., Helium), through the precursor solution at room temperature or slightly elevated temperature (e.g., 70-80°C).

  • Labeling Reaction: Once trapping is complete, heat the sealed reaction vessel at 90-110°C for 3-5 minutes. Causality: Heating accelerates the Sₙ2 reaction rate, which is crucial to maximize radiochemical yield within the short half-life of ¹¹C.[17]

  • Quenching and Dilution: After heating, cool the vessel and quench the reaction by adding 0.5-1.0 mL of the initial HPLC mobile phase. This stops the reaction and prepares the sample for injection.

  • Purification: Inject the entire crude reaction mixture onto the semi-preparative HPLC system. Monitor the eluent with a UV detector (to identify the non-radioactive precursor and product) and a radioactivity detector. Collect the radioactive peak corresponding to the desired [¹¹C]-labeled product.[12] Causality: HPLC purification is essential to separate the high-mass unlabeled precursor and any potential chemical or radiochemical impurities from the final product, ensuring high radiochemical purity.[18][19]

  • Formulation: Dilute the collected HPLC fraction with 20-40 mL of WFI and pass the solution through a C18 Sep-Pak cartridge. The product will be retained on the cartridge while the aqueous mobile phase passes through.

  • Wash the cartridge with an additional 10 mL of WFI to remove any residual HPLC solvents.

  • Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade ethanol, followed by 5-10 mL of 0.9% saline, into a sterile final product vial. This provides the radiotracer in a biocompatible solution for injection.[12]

2.3 Typical Synthesis Parameters
ParameterTypical ValueReference
Total Synthesis Time25 - 40 minutes (from EOB)[8][17]
Radiochemical Yield (RCY)20 - 50% (decay-corrected, based on [¹¹C]CH₃I)
Molar Activity (Aₘ)> 74 GBq/µmol (> 2,000 Ci/mmol) at time of injection[8][17]
Radiochemical Purity (RCP)> 99%[8][12]
Part III: Protocol for [¹⁸F]Labeling via Fluoroalkylation

This protocol describes a common two-step method for labeling a piperidine-1-carboxamide analog using [¹⁸F]fluoroethyl tosylate.

3.1 Workflow Overview

The process involves producing [¹⁸F]fluoride, activating it, synthesizing the [¹⁸F]fluoroethyl tosylate synthon, reacting it with the precursor, and finally purifying the product.

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Automated Synthesis Module cluster_2 Final Product Cyclotron 1. ¹⁸O(p,n)¹⁸F Reaction QMA_Trap 2. Trap [¹⁸F]F⁻ on QMA Cartridge Cyclotron->QMA_Trap Elution 3. Elute with K₂CO₃/K₂₂₂ QMA_Trap->Elution Drying 4. Azeotropic Drying Elution->Drying [K/K₂₂₂]⁺[¹⁸F]F⁻ complex Synthon_Synth 5. Synthesize [¹⁸F]Fluoroethyl Tosylate Drying->Synthon_Synth Reactive, naked [¹⁸F]F⁻ Labeling_Reaction 6. Labeling Reaction Precursor + [¹⁸F]Synthon Synthon_Synth->Labeling_Reaction HPLC 7. Semi-Prep HPLC Purification Labeling_Reaction->HPLC Formulation 8. SPE Formulation HPLC->Formulation QC 9. Quality Control Formulation->QC Final_Product Injectable [¹⁸F]Tracer QC->Final_Product

Fig. 2: General workflow for a two-step ¹⁸F-fluoroalkylation synthesis.
3.2 Detailed Experimental Protocol

Materials:

  • Piperidine-1-carboxamide precursor (with a nucleophilic amine) (1-2 mg)

  • Ethylene glycol ditosylate

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • All other materials as listed in the [¹¹C] protocol.

Procedure:

  • [¹⁸F]Fluoride Trapping and Activation: Deliver the aqueous [¹⁸F]Fluoride solution from the cyclotron to the synthesis module and trap it on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/Water. Causality: K₂₂₂ is a cryptand that chelates the potassium ion (K⁺), leaving a highly reactive, "naked" fluoride anion for nucleophilic attack.

  • Dry the [K/K₂₂₂]⁺[¹⁸F]F⁻ complex by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at 100-110°C. Repeat 2-3 times to ensure complete dryness.

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate: Add a solution of ethylene glycol ditosylate in anhydrous MeCN to the dried [¹⁸F]F⁻. Heat at 95-105°C for 5-10 minutes.

  • Synthon Purification: Distill the volatile [¹⁸F]fluoroethyl tosylate away from the reaction mixture and trap it in a second reaction vessel containing the piperidine precursor dissolved in anhydrous DMSO.

  • Labeling Reaction: Heat the second reaction vessel at 110-130°C for 10-15 minutes to facilitate the N-alkylation of the precursor.[9]

  • Purification and Formulation: Follow steps 4-8 as described in the [¹¹C] protocol (Section 2.2). The purification and formulation steps are conceptually identical.

3.3 Typical Synthesis Parameters
ParameterTypical ValueReference
Total Synthesis Time60 - 90 minutes[4][9]
Radiochemical Yield (RCY)10 - 25% (decay-corrected, based on starting [¹⁸F]F⁻)[4][9][20]
Molar Activity (Aₘ)> 110 GBq/µmol (> 3,000 Ci/mmol) at time of injection[4]
Radiochemical Purity (RCP)> 99%[9]
Part IV: Quality Control (QC) - A Self-Validating System

QC procedures are mandatory and must be performed on every batch of radiopharmaceutical prior to administration to ensure patient safety and data integrity.[21] The goal is to confirm the identity, purity, and suitability for human injection.[18][22]

G Final_Product Final Formulated Radiotracer Vial QC_Tests Appearance (Clear, Colorless) pH (4.5 - 7.5) Radiochemical Purity & Identity (Analytical HPLC) Molar Activity Residual Solvents (GC) Sterility & Endotoxin Test Final_Product->QC_Tests Release Release for Injection QC_Tests->Release All Specs Met Reject Reject Batch QC_Tests->Reject Out of Spec

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis.

Synthesis Overview

The target molecule, 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide, is an unsymmetrical urea. The most common and reliable laboratory-scale synthesis avoids the direct use of hazardous isocyanates and phosgene gas. Instead, it employs a two-step, one-pot procedure using 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent.[1][2]

The general synthetic strategy involves:

  • Activation: 4-Methoxypiperidine is reacted with CDI to form a reactive N-acylimidazole intermediate.

  • Coupling: This intermediate is then reacted in situ with 2-methoxyethylamine to form the desired urea product.

This method is highly efficient and minimizes the formation of symmetrical urea byproducts, which are a common issue in urea synthesis.[3]

Visualized Synthetic Workflow

The following diagram outlines the key steps in the CDI-mediated synthesis protocol.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification A 4-Methoxypiperidine + CDI in Anhydrous Solvent (e.g., DCM) B Reactive Acylimidazole Intermediate + Imidazole + CO2↑ A->B 0 °C to RT C Add 2-Methoxyethylamine B->C Stir at RT D Crude Product Mixture C->D E Aqueous Workup (e.g., H2O, Brine) D->E F Column Chromatography E->F G Pure 4-Methoxy-N-(2-methoxyethyl) piperidine-1-carboxamide F->G

Caption: CDI-mediated synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: Why is 1,1'-Carbonyldiimidazole (CDI) preferred over other reagents like phosgene or isocyanates?

A1: CDI is a stable, crystalline solid that is much safer and easier to handle than highly toxic phosgene gas or moisture-sensitive isocyanates.[1] The reaction proceeds under mild conditions, and the primary byproducts are imidazole and carbon dioxide, which are generally easy to remove during workup.[4] This method also provides excellent control over the formation of unsymmetrical ureas by minimizing self-coupling side reactions.[3]

Q2: What is the most critical parameter for this reaction?

A2: The most critical parameter is maintaining anhydrous (dry) conditions . Water can hydrolyze CDI, rendering it inactive. It can also react with the acylimidazole intermediate, leading to the formation of unwanted byproducts and reducing the overall yield.[5] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: How should I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (Activation): Spot the starting 4-methoxypiperidine and the reaction mixture on a TLC plate. The reaction is complete when the piperidine spot has been fully consumed.

  • Step 2 (Coupling): After adding 2-methoxyethylamine, monitor the disappearance of the intermediate and the appearance of a new, typically more polar, product spot. A suitable eluent system would be a mixture of ethyl acetate and hexanes, potentially with a small amount of methanol or triethylamine for polar products.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield
Potential CauseExplanation & Recommended Solution
Poor Reagent Quality CDI is moisture-sensitive and can degrade over time. Use a fresh bottle of CDI or one that has been stored properly in a desiccator. Solvents must be anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents. Water will quench the reaction.[5]
Incorrect Stoichiometry or Order of Addition The order of addition is crucial. The piperidine must be activated with CDI before adding the second amine.[1] Adding all reagents at once can lead to a complex mixture of products, including symmetrical ureas. Use a slight excess (1.05-1.1 equivalents) of CDI to ensure full activation of the piperidine.
Suboptimal Reaction Temperature The activation step is often performed at 0 °C and then allowed to warm to room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40 °C) after the addition of the second amine can sometimes drive the reaction to completion. However, excessive heat can lead to decomposition.[5]
Incomplete Reaction The reaction may require more time than anticipated. Monitor the reaction closely by TLC. If the starting material is still present after several hours, consider extending the reaction time (e.g., overnight).
Problem 2: Formation of Significant Byproducts (e.g., Symmetrical Ureas)
Potential CauseExplanation & Recommended Solution
Moisture Contamination Water can hydrolyze the acylimidazole intermediate back to the starting piperidine, which can then lead to complex side reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Incorrect Order of Addition As mentioned above, adding the 2-methoxyethylamine before the 4-methoxypiperidine is fully activated can lead to the formation of a symmetrical urea from the second amine. The slow, controlled addition of reagents is key.[4]
Amine Reactivity Issues If one amine is significantly more nucleophilic than the other, it can complicate the reaction. However, in this case, the reactivities of the secondary piperidine and primary ethylamine are well-suited for the stepwise CDI coupling method.
Problem 3: Difficulty in Product Purification
Potential CauseExplanation & Recommended Solution
Product is Highly Polar The target molecule contains two ether linkages and a urea group, making it quite polar. This can cause it to stick to the baseline or streak on a standard silica gel column. Solution: Use a more polar eluent system. Start with Ethyl Acetate/Hexanes and gradually add Methanol (e.g., 0-10% gradient). Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape for basic compounds.
Co-elution with Imidazole Imidazole, a byproduct of the reaction, is polar and can be difficult to separate from the product. Solution: Most imidazole can be removed during the aqueous workup by washing the organic layer with water or a dilute acid solution (e.g., 1M HCl). Be cautious with acid washes if your product is acid-sensitive.
Alternative Purification Techniques If standard silica gel chromatography fails, consider other methods: • Reverse-Phase Chromatography (C18): This is an excellent technique for polar compounds, using water/acetonitrile or water/methanol as the mobile phase.[6][7] • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar molecules that are poorly retained in reverse-phase.[8][9]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common synthesis issues.

G start Reaction Outcome? low_yield Low / No Yield start->low_yield Low Yield impure_product Impure Product / Byproducts Observed start->impure_product Impure check_reagents Check Reagent Quality (Fresh CDI, Anhydrous Solvents) low_yield->check_reagents check_moisture Was the reaction run under anhydrous conditions? impure_product->check_moisture check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK rerun Rerun reaction with fresh, dry reagents and optimized conditions. check_reagents->rerun Reagents Bad check_conditions->rerun Conditions OK (Consider longer time) check_moisture->rerun No check_addition Was the order of addition correct? check_moisture->check_addition Yes check_addition->rerun No optimize_purification Optimize Purification: - Adjust solvent polarity - Add modifier (Et3N) - Consider RP-HPLC or HILIC check_addition->optimize_purification Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-acylation of piperidines is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and biologically active compounds. The piperidine motif is a prevalent scaffold in FDA-approved drugs, and its functionalization allows for the fine-tuning of critical pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of this reaction, ensuring efficiency, high yield, and purity in your synthetic endeavors.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-acylation of piperidines, offering explanations for the underlying chemical principles and providing actionable solutions.

Q1: Why is my N-acylation yield consistently low?

Low yields can be frustrating and often stem from a combination of factors. A systematic approach to identifying the root cause is essential for optimization.[3]

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient activation energy or time.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[4] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[5] For some systems, a strong positive correlation exists between increased temperature and both yield and purity.[3] However, be aware that excessive heat can promote side reactions.[3][5]

  • Incorrect Reagent Stoichiometry: An improper ratio of the piperidine to the acylating agent is a common pitfall.

    • Solution: Ensure accurate measurements. Using a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[3][4] Be mindful that a large excess may complicate purification.[3]

  • Poor Reagent Quality: Acylating agents, particularly acyl chlorides and anhydrides, are susceptible to hydrolysis from atmospheric moisture, rendering them inactive.

    • Solution: Use fresh or recently purified reagents.[5] Ensure all reagents are stored under anhydrous conditions. If you suspect hydrolysis, the acyl chloride can be distilled prior to use.

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the acylating agent can dramatically decrease the reaction rate.[3]

    • Solution: For sterically hindered substrates, more forcing conditions such as higher temperatures or longer reaction times may be necessary.[3] Alternatively, switch to a more reactive acylating agent. Acyl chlorides are generally more reactive than their corresponding anhydrides.[4]

  • Inactivated Nucleophile: The reaction requires the lone pair of electrons on the piperidine nitrogen to act as a nucleophile.[2] The reaction generates an acid byproduct (e.g., HCl from an acyl chloride) which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: A non-nucleophilic base, such as triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA), must be added to scavenge the acid byproduct.[1][4] Typically, 1.2 to 1.5 equivalents of the base are sufficient.

  • Product Loss During Workup & Purification: Significant amounts of the desired product can be lost during aqueous extractions (especially if the product has some water solubility) or column chromatography.[3]

    • Solution: Minimize aqueous washes or perform a back-extraction of the aqueous layers with your organic solvent. For chromatography, carefully select your solvent system to ensure good separation between your product and any impurities.

start Low Yield or Purity Issue check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature or Time incomplete->increase_temp check_reagents Check Reagent Stoichiometry & Quality complete->check_reagents increase_temp->check_completion reagent_issue Incorrect Stoichiometry or Degraded Reagent check_reagents->reagent_issue Issue Found reagent_ok Reagents OK check_reagents->reagent_ok No Issue adjust_reagents Use Slight Excess of Acylating Agent Use Fresh/Purified Reagents reagent_issue->adjust_reagents check_side_products Are there significant side products? (Analyze crude NMR/LC-MS) reagent_ok->check_side_products adjust_reagents->check_completion side_products_yes Side Products Detected check_side_products->side_products_yes Yes side_products_no Minimal Side Products check_side_products->side_products_no No optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Base/Solvent - Check for Steric Hindrance side_products_yes->optimize_conditions check_workup Review Purification/Workup side_products_no->check_workup

Caption: A troubleshooting workflow for low yield or purity issues.

Q2: What are the common side products, and how can they be minimized?

The formation of byproducts consumes starting materials and complicates purification, ultimately reducing your isolated yield.[3]

  • Di-acylation: If the piperidine substrate contains other nucleophilic functional groups (e.g., a hydroxyl or another amine), these can also be acylated.

    • Solution: Employ orthogonal protecting groups for the other functional moieties. Alternatively, carefully control the stoichiometry by using only 1.0 equivalent of the acylating agent and adding it slowly to the reaction mixture.[3]

  • Reaction with Solvent: Highly reactive acylating agents can react with nucleophilic solvents, such as alcohols or water.

    • Solution: Always use anhydrous, inert solvents. Dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile (MeCN) are excellent choices.[3][4]

  • Epimerization: If your piperidine has a stereocenter at the position alpha to the nitrogen, the use of a strong base or elevated temperatures can potentially cause epimerization, leading to a loss of stereochemical purity.

    • Solution: Use a milder, non-nucleophilic base like DIPEA. Run the reaction at a lower temperature (e.g., starting at 0 °C) to minimize the risk of proton abstraction from the alpha-carbon.[3]

Frequently Asked Questions (FAQs)

Q3: How do I select the appropriate acylating agent?

The choice of acylating agent is critical and depends on the reactivity of your piperidine substrate.

Acylating AgentGeneral ReactivityAdvantagesDisadvantages
Acyl Chlorides Very HighHighly reactive, good for hindered amines.[4]Moisture sensitive, generates corrosive HCl byproduct.[6][7]
Acid Anhydrides HighLess moisture sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive.Less reactive, may require a catalyst (e.g., DMAP) or heating for hindered amines.[4]
Activated Esters ModerateGood for chemoselectivity; many specialized reagents available.[8]Can be more expensive and require specific activation.
Carboxylic Acids Low (requires activation)Readily available, wide variety.Requires a coupling reagent (e.g., TCT, PyBOP) to activate the acid in situ.[9]

For most standard applications, acetic anhydride or acetyl chloride are cost-effective and efficient choices.[10][11] For substrates with sensitive functional groups or for achieving high chemoselectivity, specialized reagents may be required.[8]

Q4: What is the role of the base, and which one should I use?

A base is essential to neutralize the acidic byproduct generated during the acylation, which would otherwise protonate and deactivate the piperidine starting material.[2][4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are non-nucleophilic and effectively scavenge acid. DIPEA is bulkier and can be advantageous for preventing side reactions with sensitive substrates.

  • Pyridine: Pyridine can act as both a base and a solvent.[4] It is also known to act as a nucleophilic catalyst, sometimes increasing the reaction rate.

Q5: How should I monitor the reaction's progress?

Effective reaction monitoring prevents running reactions for too long (inviting side products) or stopping them too early (incomplete conversion).

  • Thin-Layer Chromatography (TLC): TLC is a fast, simple, and effective method.[4] Since piperidines and their acylated products may not be UV-active, staining is often necessary. A potassium permanganate (KMnO₄) stain is excellent for visualizing these compounds.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when precise conversion data is needed, LC-MS is the preferred tool. It allows you to track the disappearance of starting materials and the appearance of the product by mass.[4]

plan Plan Experiment (Select Substrate, Reagent, Conditions) execute Execute Reaction plan->execute monitor Monitor Progress (TLC / LC-MS) execute->monitor analyze Analyze Data monitor->analyze decision Reaction Complete? analyze->decision workup Workup & Purify decision->workup Yes optimize Optimize Conditions (Temp, Time, Reagents) decision->optimize No optimize->plan

Caption: The general cycle for reaction execution and optimization.

Experimental Protocols

Protocol 1: General N-Acetylation of Piperidine with Acetic Anhydride

This protocol provides a standard procedure for the acylation of an unhindered piperidine.

Materials:

  • Piperidine (1.0 equiv.)

  • Acetic Anhydride (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 equiv.).[3]

  • Dissolution: Dissolve the piperidine in anhydrous DCM to a concentration of approximately 0.2 M.[4]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[3] This helps to control the initial exotherm of the reaction.

  • Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.[3]

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the solution over 5-10 minutes.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the piperidine spot is no longer visible (typically 2-4 hours).[3]

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted anhydride.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-acetylpiperidine.[3]

References

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins. PMC. Available from: [Link]

  • Optimization of the reaction conditions a . ResearchGate. Available from: [Link]

  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications (RSC Publishing). Available from: [Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository. Available from: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available from: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. sbac.org.br. Available from: [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. Available from: [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PMC. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Piperidine-Based Compound Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the unpredictable degradation of piperidine-based secondary amines when stored in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for high-throughput screening and compound libraries, its chemical non-innocence is frequently overlooked. Below, we dissect the causality of piperidine instability, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure the integrity of your chemical libraries.

I. Core Troubleshooting & FAQ

Q1: Why does my piperidine-based compound degrade when stored in DMSO at room temperature? A1: Dimethyl sulfoxide is not a completely inert solvent. At room temperature, and especially when exposed to light, oxygen, or trace acidic impurities, DMSO undergoes slow autocatalytic thermal decomposition[1]. This degradation pathway yields reactive electrophilic species, most notably formaldehyde and dimethyl sulfide (DMS)[2].

Because piperidine is a highly nucleophilic secondary amine (due to the lack of steric hindrance and the electron-donating nature of the aliphatic ring), it rapidly attacks the transient formaldehyde. This nucleophilic addition results in the formation of N-hydroxymethyl intermediates, which can further dehydrate to form reactive iminium ions or dimerize into aminals (e.g., 1,1'-methylenebispiperidine). Furthermore, the dipolar aprotic nature of DMSO strips the solvation shell from the amine, significantly increasing its nucleophilicity compared to protic solvents[3].

Q2: How does the hygroscopic nature of DMSO exacerbate stability issues? A2: DMSO acts as a powerful desiccant, rapidly absorbing atmospheric moisture every time a stock vial is opened. The introduction of water has two detrimental effects. First, it facilitates the hydrolysis of any water-sensitive functional groups attached to the piperidine scaffold. Second, water alters the local pH and dielectric constant of the solution, which can accelerate the autocatalytic decomposition of DMSO[2]. For sensitive piperidine derivatives, manufacturers explicitly warn that hygroscopic DMSO significantly impacts compound solubility and stability, necessitating the use of newly opened, anhydrous DMSO[4].

Q3: What is the optimal storage strategy to prevent these reactions? A3: To arrest both the autocatalytic degradation of DMSO and the nucleophilic attack by the piperidine nitrogen, rigorous thermal and atmospheric control is mandatory. Stock solutions should be prepared in strictly anhydrous DMSO (≤0.1% water) and immediately aliquoted into single-use vials. These aliquots must be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[4][5]. Freezing the solution severely retards the reaction kinetics of formylation and oxidation. Crucially, aliquoting prevents repeated freeze-thaw cycles, which introduce condensation and localized concentration gradients that accelerate degradation[5].

Q4: How can I analytically confirm if my piperidine compound has reacted with DMSO impurities? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detecting DMSO-induced adducts. If your compound has reacted with formaldehyde generated by DMSO degradation, you will observe specific mass shifts. Look for a mass shift of +30 Da (addition of a hydroxymethyl group, -CH2OH) or +12 Da (formation of a methylene-bridged aminal dimer).

II. Mechanistic Pathway & Workflows

G DMSO DMSO Solvent Degradation Thermal/Oxidative Decomposition DMSO->Degradation Trace acids/O2 Formaldehyde Formaldehyde (HCHO) Degradation->Formaldehyde Autocatalytic Adduct N-Hydroxymethyl / Aminal Adducts Formaldehyde->Adduct Piperidine Piperidine Derivative (Secondary Amine) Piperidine->Adduct Nucleophilic Attack

Mechanistic pathway of DMSO degradation leading to piperidine adduct formation.

G Start Lyophilized Piperidine Mix Reconstitution (Max 100 mM) Start->Mix Solvent Anhydrous DMSO (Argon Purged) Solvent->Mix Aliquot Single-Use Aliquots (Amber Vials) Mix->Aliquot Freeze Storage at -20°C or -80°C Aliquot->Freeze QC LC-MS/NMR QC (Post-Thaw) Freeze->QC Thaw immediately before assay

Step-by-step workflow for the reconstitution and storage of piperidine compounds in DMSO.

III. Quantitative Stability Metrics

The following table summarizes the expected stability of unprotected piperidine derivatives in DMSO under various environmental conditions. Use this as a baseline for your internal Quality Control (QC) expectations.

Storage ConditionTimeframeWater Content in DMSOPiperidine Intact (%)Primary Degradant Detected
25°C (Room Temp)1 Week< 0.1% (Anhydrous)85 - 90%N-formyl / Aminal adducts
25°C (Room Temp)1 Week> 1.0% (Hygroscopic)60 - 70%Hydrolysis products
4°C (Fridge)1 Month< 0.1% (Anhydrous)92 - 95%N-formyl / Aminal adducts
-20°C (Freezer)6 Months< 0.1% (Anhydrous)> 98%None detected
-80°C (Deep Freeze)12 Months< 0.1% (Anhydrous)> 99%None detected

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol 1: Preparation and Storage of High-Fidelity Amine-DMSO Stock Solutions

Objective: Prevent premature nucleophilic attack and oxidative degradation during library preparation.

  • Solvent Verification: Obtain a newly opened bottle of anhydrous, LC-MS grade DMSO.

    • Validation Checkpoint: Perform a Karl Fischer titration on a 1 mL sample. The water content must read ≤0.1%. If higher, discard the solvent for this application.

  • Reconstitution: Weigh the lyophilized piperidine compound into a dry, amber glass vial. Add the verified anhydrous DMSO to achieve a maximum concentration of 10-100 mM. Vortex gently for 30 seconds.

    • Validation Checkpoint: Inspect the solution against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or immediate precipitation of insoluble salts, requiring gentle sonication.

  • Aliquoting and Inerting: Transfer 50–100 µL volumes into single-use, amber glass autosampler vials. Using a low-pressure manifold, purge the headspace of each vial with Argon gas for 3 to 5 seconds.

    • Validation Checkpoint: Immediately cap the vials with PTFE-lined silicone septa. The PTFE layer is critical; standard rubber septa will degrade in the presence of DMSO vapor.

  • Cryo-Storage: Transfer the aliquots immediately to a -20°C or -80°C freezer[4][5].

    • Validation Checkpoint: Review the freezer's continuous temperature log to ensure no thermal excursions above -15°C occurred during the storage period.

Protocol 2: LC-MS Quality Control Workflow for DMSO-Stored Amines

Objective: Confirm the structural integrity of the piperidine core prior to biological or chemical assays.

  • Thawing: Remove a single aliquot from the freezer. Place it in a vacuum desiccator to warm to room temperature (approx. 15 minutes).

    • Validation Checkpoint: Observe the exterior and interior of the vial. No condensation should form inside the vial; moisture indicates a failed septa seal.

  • Dilution: Extract 1 µL of the DMSO stock and dilute it into 999 µL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Validation Checkpoint: The diluted sample must remain completely transparent. Cloudiness indicates that the compound has poor solubility in the mobile phase, which will foul the LC column.

  • Injection & Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a standard 5-95% Acetonitrile gradient over 10 minutes.

    • Validation Checkpoint: Extract ion chromatograms (EIC) for the expected parent mass [M+H]+, as well as [M+H+12]+ (aminal dimer) and [M+H+30]+ (hydroxymethyl adduct). The integrated peak area of the intact parent mass must constitute >95% of the total ion current for the sample to pass QC.

V. References

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications.

  • Small Molecules - STEMCELL Technologies (Perhexiline Maleate Product Sheet). STEMCELL Technologies.

  • 1-(3,5-Dimethylphenyl)piperazine | Piperidine Compound. MedChemExpress.

  • Effect of Dimethyl Sulfoxide on Aliphatic Nucleophilic Reactions and Determination of Organic Halides. Iowa State University.

  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. ACS Publications.

Sources

Technical Support Center: Purification Challenges of Polar Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar carboxamide compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to overcome the unique challenges associated with these molecules. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate purification problems but also build robust, reliable methods for future work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with polar carboxamides.

Q1: My polar carboxamide streaks badly or doesn't move from the baseline (Rf ≈ 0) on a standard silica gel TLC plate, even with 10-20% methanol in dichloromethane. What's happening?

A: This is a classic sign that your compound is too polar for traditional normal-phase chromatography. The carboxamide group, with its strong hydrogen bond donating and accepting capabilities, interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This powerful interaction prevents the mobile phase from effectively eluting the compound, leading to either no movement or significant tailing (streaking).[2][3] Simply increasing the percentage of a polar solvent like methanol often isn't enough to disrupt this interaction efficiently.

Q2: I switched to a reverse-phase (C18) column, but my carboxamide elutes in the void volume (no retention). Why?

A: This is the opposite problem. Reverse-phase chromatography separates compounds based on hydrophobicity.[4] A C18 stationary phase is very nonpolar (like oil), while the mobile phase is polar (typically water/acetonitrile or water/methanol).[5][6] Your polar carboxamide has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, so it gets swept through the column without any meaningful interaction or retention.[4][7][8]

Q3: I've heard about "HILIC" for polar compounds. How is it different from normal-phase chromatography?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the go-to technique for separating highly polar compounds that are not retained in reverse-phase.[8][9][10] Like normal-phase, HILIC uses a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic groups).[11][12] The key difference is the mobile phase: HILIC uses a reverse-phase type solvent system, typically high in a water-miscible organic solvent like acetonitrile (>60%) with a small amount of aqueous buffer.[10][13] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are eluted as the aqueous content (the "strong" solvent) is increased.[12][14]

Q4: Can I use additives in my mobile phase to improve peak shape and retention?

A: Absolutely. Mobile phase modifiers are critical.

  • For Normal-Phase (Silica): If your carboxamide has basic properties (e.g., contains a pyridine or amine group), the acidic silica can cause severe streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (often as a 7N solution in methanol) can neutralize the active silanol sites and dramatically improve peak shape.[15][16]

  • For Reverse-Phase: If you have marginal retention, adding an ion-pairing agent can help.[9][17] For example, an anionic agent like an alkyl sulfonate can pair with a basic carboxamide, increasing its overall hydrophobicity and promoting retention on the C18 column.[17][18] However, be aware that ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[9][19]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides a deeper dive into specific purification techniques, including logical workflows and step-by-step protocols.

Method Selection: A Logical Workflow

The first step in any purification is selecting the correct chromatographic mode. For polar carboxamides, this choice is critical. The following decision tree will guide you to the most appropriate starting point.

MethodSelection Start Start: Crude Polar Carboxamide Mixture TLC Run TLC (Silica Gel) Mobile Phase: 10% MeOH in DCM Start->TLC Rf_Check What is the Rf value? TLC->Rf_Check Good_Rf Rf is 0.2 - 0.5 Good spot shape Rf_Check->Good_Rf Good Separation Low_Rf Rf < 0.1 or Streaking Rf_Check->Low_Rf Poor Separation NP_Chrom Proceed with Normal-Phase (Silica Gel) Chromatography Good_Rf->NP_Chrom Consider_Alternatives Normal-Phase is not ideal. Evaluate other techniques. Low_Rf->Consider_Alternatives RP_Check Is the compound soluble in water/acetonitrile? Consider_Alternatives->RP_Check HILIC Use HILIC (Recommended for very polar compounds) RP_Check->HILIC Yes SFC Consider SFC (Good for polarity range, fast) RP_Check->SFC Check Solubility RP Try Reverse-Phase (Use polar-embedded column) RP_Check->RP Moderately Polar HILIC->SFC Alternative

Caption: Decision tree for selecting a purification method.

Technique 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the most powerful technique for purifying polar carboxamides that fail in both normal- and reverse-phase chromatography.[5][10]

Common Issue: Poor peak shape or inconsistent retention times in HILIC.

  • Causality: HILIC retention is highly sensitive to the water layer on the stationary phase. Inconsistent retention is often due to insufficient column equilibration or a mismatch between the sample solvent and the mobile phase.[5] Poor peak shape can occur if the sample is dissolved in a solvent much stronger (i.e., more aqueous) than the starting mobile phase.

Troubleshooting Protocol: HILIC Method Development

  • Column Selection: Start with a robust HILIC phase. Bare silica is a good starting point, but specialized phases like amide or zwitterionic columns can offer different selectivity.[5][12] The Atlantis Premier BEH Z-HILIC Column, with its zwitterionic sulfobetaine ligand, is designed for increased retention of polar compounds.[5]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Acetate or Ammonium Formate in Water. These volatile buffers are MS-friendly and help maintain a consistent pH.[12]

    • Solvent B (Organic): Acetonitrile.

  • Column Equilibration (CRITICAL STEP): Equilibrate the column with the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Aqueous Buffer) for at least 15-20 column volumes. HILIC requires longer equilibration than reverse-phase to establish the stable aqueous layer.[5]

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition (95% Acetonitrile) or a solvent with slightly weaker or equivalent strength. Avoid dissolving the sample in pure water or DMSO , as this will cause severe peak distortion. A 75/25 acetonitrile-methanol mix is a recommended diluent for many polar analytes.[5]

  • Initial Gradient Run:

    • Start: 95% Acetonitrile / 5% Aqueous Buffer

    • Gradient: Linearly decrease to 60% Acetonitrile / 40% Aqueous Buffer over 10-15 minutes.

    • Hold & Re-equilibrate: Hold at the final conditions for 2 minutes, then return to initial conditions and re-equilibrate for 5-7 minutes.

  • Optimization:

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile or use a shallower gradient.

    • Adjusting the buffer concentration or pH can also fine-tune selectivity, especially for ionizable compounds.

Technique 2: Supercritical Fluid Chromatography (SFC)

SFC is an emerging technique that is highly effective for purifying compounds across a wide polarity range, including polar carboxamides.[20][21] It uses supercritical CO2 as the primary mobile phase, modified with a co-solvent (like methanol).[22]

Advantages over HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates, leading to faster purifications.[20]

  • "Green" Chemistry: Significantly reduces the consumption of organic solvents.[20][22]

  • Easy Evaporation: CO2 evaporates upon depressurization, leaving the compound in a small volume of the co-solvent, which simplifies sample recovery.[22]

Common Issue: My polar compound is not soluble in the mobile phase or adsorbs irreversibly to the column.

  • Causality: While CO2 is an excellent solvent for nonpolar compounds, its elution strength for polar molecules is low.[20] Sufficient co-solvent and sometimes an additive are required to increase mobile phase polarity, ensure analyte solubility, and mask active sites on the stationary phase that can cause irreversible adsorption.[20]

SFC Screening Protocol

  • Stationary Phase Selection: A polar stationary phase is required to retain polar compounds.[20] Bare silica is a common starting point, but other phases like 2-ethylpyridine can offer different selectivity.

  • Mobile Phase:

    • Main Solvent: Supercritical CO2

    • Co-solvent: Methanol is the most common co-solvent.

    • Additive (Optional but often necessary for amides): For basic carboxamides, adding a small amount of an amine (e.g., triethylamine or isopropylamine) can dramatically improve peak shape. For acidic ones, an acid like formic acid may be needed.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the co-solvent, such as methanol. If solubility is an issue, DMSO can sometimes be used, although it may impact resolution.

  • Initial Screening Conditions:

    • Co-solvent Gradient: Start with a shallow gradient, e.g., 5% to 40% Methanol over 5-7 minutes.

    • Flow Rate: Can be significantly higher than HPLC, e.g., 3-4 mL/min for an analytical column.

    • Backpressure: Maintain a constant backpressure (e.g., 120-150 bar) to keep the CO2 in its supercritical state.

  • Optimization: Screen different polar columns and co-solvents (e.g., ethanol, isopropanol) to find the optimal selectivity for your separation.

Technique 3: Advanced Reverse-Phase & Normal-Phase Strategies

While standard methods may fail, modified approaches can sometimes succeed.

Data Summary: Comparison of Chromatographic Modes

FeatureNormal-Phase (Silica)Reverse-Phase (C18)HILICSFC
Stationary Phase Polar (Silica)Nonpolar (C18)Polar (Silica, Amide, etc.)Polar (Silica, etc.)
Mobile Phase Nonpolar (Hexane/EtOAc)Polar (Water/ACN)Polar Organic (ACN/Water)Supercritical CO2 + Polar Modifier
Analyte Elution Increasing mobile phase polarityDecreasing mobile phase polarityIncreasing aqueous contentIncreasing modifier content
Best For Nonpolar to moderately polar compoundsNonpolar to moderately polar compoundsHighly Polar Compounds Broad polarity range, chiral separations
Key Challenge Strong retention/streaking of polar compoundsPoor retention of polar compounds[7][8]Requires careful equilibration[5]Requires specialized equipment[20]

Troubleshooting Normal-Phase (Silica Gel)

  • Issue: Severe streaking of a basic carboxamide.

  • Solution: Pre-treat the silica gel or modify the mobile phase.

    • Slurry with Base: Prepare the column slurry using the nonpolar solvent (e.g., hexanes) containing 1% triethylamine. This neutralizes the acidic sites before the compound is loaded.

    • Mobile Phase Modifier: Ensure the running solvent also contains 0.5-1% triethylamine to maintain the neutralized state throughout the purification.[16]

    • Buffered Silica: For very problematic compounds, silica gel can be treated with a buffer solution to control its surface pH, though this is a more advanced technique.[23]

Troubleshooting Reverse-Phase

  • Issue: Marginal or no retention even with highly aqueous mobile phases.

  • Solution: Use a specialized reverse-phase column.

    • Polar-Embedded Columns: These columns have a polar group (like an amide) embedded within the alkyl chain (e.g., C18). This modification makes the stationary phase more compatible with highly aqueous mobile phases, preventing "dewetting" or "hydrophobic collapse" that can lead to a loss of retention.[8][9]

    • Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, which can offer alternative selectivity for polar analytes.[19]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?[Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Brügger, R., & Brönnimann, R. (2006, December 5). Buffered Silicagel Systems - An Alternative Method for the Separation of Polar Compounds. Journal of Liquid Chromatography, 2(2). [Link]

  • LabRulez. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • American Chemical Society. (n.d.). Supercritical fluid chromatography of polar drugs using small-particle packed columns with mass spectrometric detection. Analytical Chemistry. [Link]

  • Berger, T. A., et al. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography. [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • PubMed. (2012, November 9). A comparison of the chromatographic properties of silica gel and silicon hydride modified...[Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Dr. Maisch. (n.d.). HILIC. [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]

  • ResearchGate. (2025, August 5). Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC. [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • ScienceDirect. (n.d.). Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions. [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]

Sources

Technical Support Center: Methoxy-Piperidine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methoxy-piperidine synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the intricate challenges of piperidine functionalization. Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you prevent common side reactions such as N-alkylation and hydrogenolysis.

Section 1: O-Alkylation of Hydroxypiperidines (Williamson Ether Synthesis)

FAQ 1: How do I prevent N-alkylation when synthesizing methoxypiperidines from hydroxypiperidines?

The Mechanistic Challenge: The piperidine ring contains a highly nucleophilic secondary amine. When attempting to O-alkylate the hydroxyl group (e.g., in 4-hydroxypiperidine) using alkyl halides like methyl iodide, the nitrogen atom will preferentially attack the electrophile. This ambident nucleophile issue leads to N-alkylation or the formation of quaternary ammonium salts instead of the desired ether.

The Solution & Causality: To prevent this, you must attenuate the nitrogen's nucleophilicity by converting it into a carbamate, such as a tert-butoxycarbonyl (Boc) group. The Boc group provides significant steric hindrance and electron-withdrawing properties, effectively rendering the nitrogen non-nucleophilic under the standard basic conditions (e.g., NaH/THF) used for O-alkylation 1.

O_Alkylation Start 4-Hydroxypiperidine (Ambident Nucleophile) Boc N-Boc Protection (Boc2O, NaHCO3) Start->Boc Blocks N-nucleophilicity Side1 Side Reaction: N-Alkylation Start->Side1 Unprotected (Direct MeI) Base Deprotonation (NaH, THF, 0°C) Boc->Base Generates alkoxide Methyl O-Methylation (MeI, 25°C) Base->Methyl SN2 attack Product N-Boc-4-methoxypiperidine (Desired Product) Methyl->Product High yield

Workflow demonstrating orthogonal N-protection to prevent N-alkylation during O-methylation.

Protocol 1: Self-Validating N-Boc Protection and O-Methylation

Phase A: N-Protection

  • Preparation: Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Buffering: Add sodium bicarbonate (NaHCO₃, 1.0 eq) as a 1.0 M aqueous solution. Causality: This neutralizes any acidic byproducts and maintains a slightly basic pH to keep the amine deprotonated and reactive.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) to the vigorously stirring mixture 2. Stir at room temperature for 12-16 hours.

  • Self-Validation Check: Before proceeding, perform a ninhydrin stain on a TLC plate. A successful N-Boc protection will yield a negative (colorless/yellow) ninhydrin result, confirming the complete consumption of the secondary amine.

Phase B: O-Methylation

  • Deprotonation: Dissolve the N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath. Causality: Low temperatures control the highly exothermic deprotonation step and prevent base-catalyzed degradation.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until H₂ evolution ceases 1.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Check: Post-reaction, use Mass Spectrometry (MS) to confirm the mass shift (+14 Da for the methyl group).

Data Summary: O-Alkylation Yields
SubstrateBase / SolventElectrophileMajor ProductYield (%)
4-Hydroxypiperidine (Unprotected)NaH / THFMeIN-methyl-4-hydroxypiperidine>85% (Side Product)
N-Boc-4-hydroxypiperidineK₂CO₃ / DMFMeIN-Boc-4-methoxypiperidine45% (Incomplete)
N-Boc-4-hydroxypiperidineNaH / THFMeIN-Boc-4-methoxypiperidine92% (Desired)

Section 2: Catalytic Hydrogenation of Methoxypyridines

FAQ 2: Why am I losing the methoxy group (hydrogenolysis) during the reduction of methoxypyridine, and how can I prevent it?

The Mechanistic Challenge: Direct hydrogenation of methoxypyridines is a highly atom-economical route to methoxypiperidines. However, standard catalysts like Palladium on Carbon (Pd/C) often lead to the cleavage of the C-O bond (hydrogenolysis), resulting in the formation of unsubstituted piperidine and methanol. This occurs because the intermediate allylic/homoallylic ethers formed during the partial reduction of the pyridine ring are highly susceptible to Pd-catalyzed C-O bond insertion.

The Solution & Causality: To prevent hydrogenolysis, switch to a Rhodium-based catalyst, such as Rhodium(III) oxide (Rh₂O₃) or Rh/Al₂O₃. Rhodium operates under much milder conditions and exhibits a significantly lower propensity for cleaving C-O bonds, allowing for the selective saturation of the heteroaromatic ring while preserving the methoxy substituent 3.

Hydrogenation Start Methoxypyridine PdC Pd/C, H2 (Harsh Conditions) Start->PdC Rh Rh2O3, H2 (Mild Conditions) Start->Rh Side Hydrogenolysis (Loss of -OMe -> Piperidine) PdC->Side C-O Cleavage Product Methoxypiperidine (Desired Product) Rh->Product Selective Saturation

Catalytic hydrogenation pathways of methoxypyridine highlighting the prevention of hydrogenolysis.

Protocol 2: Selective Hydrogenation of Methoxypyridines using Rh₂O₃
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-methoxypyridine (1.0 eq) in a fluorinated solvent such as hexafluoroisopropanol (HFIP). Causality: HFIP acts as a strong hydrogen-bond donor, disrupting intramolecular interactions and activating the pyridine ring for reduction without requiring harsh temperatures3.

  • Catalyst Addition: Add Rh₂O₃ (5-10 mol%) to the solution.

  • Purging: Purge the vessel three times with inert gas (Ar or N₂), followed by three purges with Hydrogen (H₂) gas to remove all oxygen.

  • Reaction: Pressurize the vessel with H₂ to 30 psi (mild pressure). Stir the reaction at room temperature (25 °C) for 12-24 hours. Causality: Avoiding elevated temperatures prevents over-reduction and ring-opening side reactions.

  • Self-Validation Check: Monitor H₂ uptake via a mass flow controller. The reaction should consume exactly 3 equivalents of H₂. Over-consumption indicates hydrogenolysis. Post-reaction, ¹H NMR should show a sharp singlet around 3.3 ppm integrating to 3 protons, confirming the retention of the methoxy group.

Data Summary: Catalyst Comparison for 4-Methoxypyridine Hydrogenation
CatalystSolventPressure / TempConversion (%)Chemoselectivity (Methoxypiperidine : Piperidine)
Pd/C (10%)MeOH50 psi / 50 °C>99%10 : 90 (High Hydrogenolysis)
PtO₂ (Adams)AcOH40 psi / 25 °C85%60 : 40
Rh/Al₂O₃ (5%)HFIP30 psi / 25 °C95%92 : 8
Rh₂O₃HFIP30 psi / 25 °C>98%>95 : <5 (Optimal)

Section 3: Analytical Verification

FAQ 3: How can I definitively verify if my product is O-alkylated rather than N-alkylated if I skipped the protection step?

The Solution: If you suspect a mixture of N- and O-alkylated products, 2D NMR spectroscopy is the most reliable diagnostic tool. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR will show a clear 3-bond coupling (³J) between the protons of the newly introduced methyl group and the C4 carbon of the piperidine ring if O-alkylation occurred. Conversely, N-alkylation will show HMBC correlations between the methyl protons and the C2/C6 carbons adjacent to the piperidine nitrogen. Relying on 1D ¹H NMR alone can be misleading due to resonance overlap 4.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • PubMed (NIH). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of piperidine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to larger-scale production. The following content, structured in a question-and-answer format, provides in-depth technical guidance, troubleshooting strategies, and practical protocols based on established principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a piperidine carboxamide synthesis?

When moving from a laboratory-scale to a manufacturing-scale process, several factors that may have been negligible at the bench become critical.[1] Key considerations include:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale.[2] Thorough thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) are essential to understand the potential for thermal runaway.[3]

  • Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in increased byproduct formation and inconsistent results. The choice of reactor geometry and agitation speed is crucial.

  • Reagent and Solvent Selection: Reagents and solvents that are convenient at the lab scale may be impractical or unsafe for large-scale use due to cost, toxicity, or handling difficulties.[4] For instance, replacing pyridine, a common laboratory solvent and base, is often a priority in scale-up due to its toxicity.[5]

  • Work-up and Product Isolation: Procedures like chromatography, which are common in the lab, are often not economically viable for large-scale production.[1] Developing robust crystallization or extraction procedures is paramount.[6]

  • Safety and Environmental Impact: A comprehensive risk assessment is necessary to identify and mitigate potential hazards associated with handling large quantities of chemicals.[2] This includes considering the toxicity of reagents, byproducts, and the environmental impact of waste streams.

Q2: How do I select the best synthetic route for scaling up piperidine carboxamide synthesis?

The ideal synthetic route for scale-up prioritizes safety, cost-effectiveness, and robustness. While numerous methods exist for constructing the piperidine ring and forming the amide bond, not all are suitable for large-scale production.[7][8]

  • Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often preferred for scale-up. This strategy generally leads to higher overall yields and simplifies purification.

  • Amide Bond Formation: The choice of coupling reagent for the amide bond formation is a critical decision.[9] While highly reactive reagents like HATU or HBTU are effective in the lab, their high cost and potential for sensitization can be problematic on a larger scale.[10] More cost-effective and safer alternatives like carbodiimides (e.g., EDC) or the use of activating agents like thionyl chloride (SOCl₂) or oxalyl chloride are often explored.[4][11] However, the use of SOCl₂ and oxalyl chloride requires careful control of off-gassing and potential side reactions.[11]

  • Piperidine Ring Synthesis: Methods for synthesizing the piperidine ring should be evaluated for their scalability. Reductive amination of dicarbonyl compounds, intramolecular cyclizations, and hydrogenation of pyridine precursors are common strategies.[8][12] The choice will depend on the desired substitution pattern and stereochemistry. For example, while some cyclization methods work well at a small scale, poor solubility of reagents like cesium carbonate can hinder their use in large-scale synthesis.[7]

Q3: What are the key safety considerations for the large-scale synthesis of piperidine carboxamides?

Safety is the foremost concern in any scale-up process. For piperidine carboxamide synthesis, particular attention should be paid to:

  • Handling of Coupling Reagents: Many amide coupling reagents are skin and respiratory sensitizers.[10] Appropriate personal protective equipment (PPE) and containment strategies (e.g., glove boxes, fume hoods) are essential.

  • Thermal Hazards: Amide bond formation is often exothermic.[2] A thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions. This includes determining the maximum temperature of synthesis (MTSR) and ensuring adequate cooling capacity.

  • Toxic Byproducts: Some reactions can generate toxic byproducts. For example, the use of oxalyl chloride with DMF can produce the carcinogen dimethylcarbamoyl chloride.[11] The reaction off-gas should be scrubbed appropriately.

  • Solvent Hazards: Many organic solvents used in synthesis are flammable, toxic, or both.[2] Minimizing the use of hazardous solvents like dichloromethane and dimethylformamide (DMF) is a key goal of green process chemistry.[2][4]

Troubleshooting Guide

Problem: Low Yield in Amide Coupling Reaction

Q: My amide coupling reaction yield dropped significantly when I moved to a larger scale. What are the likely causes and how can I fix this?

A drop in yield upon scale-up is a common issue and can often be attributed to several factors:

  • Inadequate Mixing: In a large reactor, inefficient stirring can lead to poor mass transfer, meaning the reactants are not encountering each other effectively.

    • Solution: Increase the agitation speed or consider a different impeller design to improve mixing. For heterogeneous reactions, ensure efficient suspension of solids.

  • Temperature Control Issues: Localized overheating can lead to the degradation of starting materials, reagents, or the final product.

    • Solution: Improve temperature monitoring and control. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.

  • Moisture Sensitivity: Many coupling reagents, such as carbodiimides, are sensitive to moisture and can be deactivated by water.[13]

    • Solution: Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Degradation: The stability of the activated carboxylic acid intermediate can be a factor. Some activated species are short-lived and may decompose before reacting with the amine.

    • Solution: Consider a one-pot procedure where the amine is present during the activation step, or minimize the time between the activation of the carboxylic acid and the addition of the amine.

  • Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale can lead to an excess or deficit of a key component.

    • Solution: Double-check all calculations and ensure that weighing and dispensing equipment is properly calibrated.

Problem: Impurity Formation

The appearance of new impurities on scale-up often points to issues with reaction control. Impurity profiling is a critical aspect of pharmaceutical development.[14][15]

  • Identification: The first step is to identify the structure of the impurity. Techniques like LC-MS, high-resolution mass spectrometry, and NMR spectroscopy are invaluable for this purpose.[15]

  • Common Impurities and Their Causes:

    • Urea byproducts: These can form when using carbodiimide coupling reagents if an excess of the reagent reacts with the amine.[4]

      • Solution: Carefully control the stoichiometry of the carbodiimide. Quenching any unreacted activated intermediate before work-up can also be effective.

    • Racemization: If your piperidine or carboxylic acid contains a chiral center, the harsh conditions sometimes used in scale-up (e.g., high temperatures, strong bases) can lead to racemization.[4]

      • Solution: Use milder reaction conditions. The choice of base is critical; less hindered bases like N-methylmorpholine (NMM) are often preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize racemization.[4]

    • Side reactions with the piperidine ring: The piperidine nitrogen can undergo side reactions, especially if it is not protected.

      • Solution: If the piperidine nitrogen is not involved in the final structure, consider using a protecting group like Boc (tert-butyloxycarbonyl), which can be removed later.[16]

Problem: Difficult Purification

Q: My piperidine carboxamide is proving difficult to purify by crystallization on a large scale, and chromatography is not an option. What are my alternatives?

Developing a robust, scalable purification method is a common challenge.

  • Optimize Crystallization:

    • Solvent Screening: A thorough screen of different solvents and solvent mixtures is the first step. The ideal solvent will dissolve the product at elevated temperatures but provide low solubility at room temperature or below.[6]

    • Anti-Solvent Crystallization: Dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) to induce crystallization.[6] This can often lead to purer crystals.

    • Control Cooling Rate: Slow, controlled cooling generally produces larger, purer crystals. Crash cooling can trap impurities.

  • Salt Formation and Purification: If your piperidine carboxamide has a basic nitrogen, you can form a salt (e.g., a hydrochloride or tartrate salt). Salts often have different solubility profiles and may be more crystalline than the free base, facilitating purification. The pure salt can then be neutralized to give the final product.

  • Liquid-Liquid Extraction: A well-designed series of extractions can be a powerful purification tool. By carefully selecting the pH and solvents, you can often separate your product from acidic or basic impurities.

Experimental Protocols

Protocol 1: Scale-Up of Amide Coupling using Propanephosphonic Anhydride (T3P®)

This protocol describes a general procedure for the amide coupling of a piperidine derivative with a carboxylic acid using T3P®, a reagent known for its efficiency and favorable safety profile in large-scale reactions.[3]

  • Reactor Setup: Charge a clean, dry, and inerted reactor with the carboxylic acid (1.0 eq), the piperidine derivative (1.05 eq), and a suitable aprotic solvent (e.g., ethyl acetate, 2-methyltetrahydrofuran) to achieve a concentration of approximately 0.5 M.

  • Base Addition: Add a suitable organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to the reactor.

  • T3P® Addition: Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture while maintaining the internal temperature below 25 °C. The addition is exothermic, so careful control of the addition rate and cooling is essential.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical method (e.g., HPLC, LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

Protocol 2: Large-Scale Crystallization of a Piperidine Carboxamide Derivative

This protocol outlines a general procedure for the purification of a piperidine carboxamide derivative by crystallization.[6]

  • Solvent Selection: Based on small-scale screening, select a suitable solvent system (single solvent or a binary mixture).

  • Dissolution: Charge the crude piperidine carboxamide to a reactor equipped with a reflux condenser and overhead stirrer. Add the chosen solvent and heat the mixture to reflux with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution to room temperature over several hours. This can be achieved by programming the reactor's cooling jacket.

  • Further Cooling: Once at room temperature, further cool the mixture in an ice bath or with a chiller for at least one hour to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by filtration using a Nutsche filter or a centrifuge.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to a constant weight.

Data and Visualization

Table 1: Comparison of Common Amide Coupling Reagents for Scale-Up
Coupling ReagentProsCons
Carbodiimides (EDC, DIC) Cost-effective, readily available, byproducts are water-soluble.[4]Potential sensitizers, moisture-sensitive.[10][13]
Phosphonium Salts (PyBOP) High reactivity, low racemization.High cost, produce phosphine oxide byproducts that can be difficult to remove.[11]
Uronium/Amidinium Salts (HATU, HBTU) Very high reactivity, suitable for difficult couplings.High cost, potential for sensitization and explosive hazard under certain conditions.[10]
Acid Chlorides (via SOCl₂, (COCl)₂) Highly reactive, low cost.Generation of corrosive HCl, potential for side reactions, formation of toxic byproducts with DMF.[4][11]
T3P® (Propanephosphonic Anhydride) Good safety profile, high reactivity, water-soluble byproducts.[3]Moderate cost.
Diagrams

Scale_Up_Workflow cluster_0 Phase 1: Route Scouting & Feasibility cluster_1 Phase 2: Process Development & Optimization cluster_2 Phase 3: Scale-Up & Validation Route_Selection Route Selection (Convergent vs. Linear) Reagent_Screening Reagent & Solvent Screening (Cost, Safety, Efficacy) Route_Selection->Reagent_Screening Initial_Safety Initial Safety Assessment (Thermal Hazards) Reagent_Screening->Initial_Safety Reaction_Optimization Reaction Optimization (Temp, Conc, Time) Initial_Safety->Reaction_Optimization Workup_Development Work-up & Isolation (Crystallization, Extraction) Reaction_Optimization->Workup_Development Impurity_Profiling Impurity Profiling (Identification & Control) Workup_Development->Impurity_Profiling Pilot_Batch Pilot Scale Batch (Engineering & Safety Controls) Impurity_Profiling->Pilot_Batch Process_Validation Process Validation (Reproducibility) Pilot_Batch->Process_Validation Manufacturing Manufacturing Process_Validation->Manufacturing

Caption: A typical workflow for the scale-up synthesis of piperidine carboxamides.

Troubleshooting_Low_Yield Start Low Yield in Amide Coupling Check_Mixing Is mixing adequate? Start->Check_Mixing Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Improve_Mixing Increase agitation/ Change impeller Check_Mixing->Improve_Mixing No Check_Moisture Are reagents/solvents dry? Check_Temp->Check_Moisture Yes Improve_Temp_Control Improve cooling/ Slow addition Check_Temp->Improve_Temp_Control No Check_Reagents Are reagents active? Check_Moisture->Check_Reagents Yes Dry_Solvents Use anhydrous solvents/ Inert atmosphere Check_Moisture->Dry_Solvents No Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Success Yield Improved Check_Reagents->Success Yes Improve_Mixing->Check_Mixing Improve_Temp_Control->Check_Temp Dry_Solvents->Check_Moisture Use_Fresh_Reagents->Check_Reagents

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ScienceDaily. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • ScienceDaily. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • ACS Publications. (2022, March 24). Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272. Retrieved from [Link]

  • ACS Publications. (2020, April 29). Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PubMed. (2012, February 23). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- And Piperidine-Free Knoevenagel-Doebner Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Retrieved from [Link]

  • ACS Publications. (2012, January 20). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Technology Networks. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • IJCRT.org. (n.d.). “A REVIEW ON IMPURITY PROFILLING”. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Piperidine Synthesis. As a ubiquitous N-heterocycle in active pharmaceutical ingredients (APIs) such as sertindole, rimonabant, and pimozide, the piperidine ring presents unique synthetic challenges. Its strong basicity (pKa ~11.1) and high nucleophilicity make it prone to side reactions, leading to the formation of genotoxic impurities (GTIs), bis-compounds, and over-reduction byproducts.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to isolate, quantify, and mitigate these critical impurities.

Diagnostic Troubleshooting Guide: Common Impurities

Issue 1.1: Genotoxic N-Nitrosamine Formation
  • Symptom: Trace detection of nitrosamines (e.g., 1-nitroso piperidin-4-amine) in the final API.

  • Mechanistic Causality: Piperidine is a secondary amine. Under acidic conditions, trace nitrites (often introduced via contaminated excipients, water, or upstream reagents) generate the nitrosonium ion (NO⁺). The highly nucleophilic piperidine nitrogen attacks the nitrosonium ion, forming a highly stable, mutagenic N-nitrosamine (1)[1].

  • Mitigation: Implement strict nitrite-free raw material screening. Introduce a nitrite scavenger (such as ascorbic acid or urea) during aqueous workups to competitively quench the nitrosonium ion before it can react with the piperidine core.

Issue 1.2: Bis-Compound (Dialkylation) Impurities
  • Symptom: Appearance of a dimeric impurity with exactly double the molecular weight of the alkylating agent.

  • Mechanistic Causality: During N-alkylation (e.g., the condensation step in sertindole synthesis), the secondary amine is converted to a tertiary amine. If the reaction is prolonged or an excess of the alkylating agent is used, the newly formed tertiary amine can undergo further reaction to form a dialkylated quaternary ammonium salt or related bis-compounds (2)[2].

  • Mitigation: Strictly control stoichiometry (use a 0.95 equivalent deficit of the alkylating agent). Monitor reaction kinetics in real-time and quench immediately upon the disappearance of the starting material.

Issue 1.3: Residual Unreacted Piperidine
  • Symptom: Detection of unreacted piperidine in the final formulation (e.g., rimonabant synthesis).

  • Mechanistic Causality: Steric hindrance around the electrophilic center can prevent complete conversion during condensation reactions. Because piperidine itself is highly irritating and genotoxic, its residual presence is a severe regulatory failure (3)[3].

  • Mitigation: Employ aggressive acid-base extraction to partition the unreacted basic piperidine away from the neutral/lipophilic API product.

Pathway Visualization

ImpurityFormation SM Piperidine Precursor (Secondary Amine) Condensation N-Alkylation (Condensation) SM->Condensation Reagents Nitroso N-Nitrosamine (Genotoxic) SM->Nitroso Nitrosating Agents (Acidic pH) API Target API (e.g., Sertindole) Condensation->API Optimal Conditions BisComp Bis-Compound (Dialkylation) Condensation->BisComp Prolonged Reaction Unreacted Residual Piperidine (Genotoxic) Condensation->Unreacted Incomplete Conversion

Caption: Reaction pathways leading to critical impurities in piperidine synthesis.

Validated Experimental Methodologies

Protocol A: Acid-Base Extraction for Piperidine Derivative Purification

This protocol leverages the basicity of the piperidine ring to isolate it from neutral and acidic impurities (4)[4].

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: The lipophilic hydrocarbon backbone of the unprotonated piperidine derivative ensures complete solubility in the organic phase.

  • Acidic Partitioning: Add an equal volume of 1M HCl to the separatory funnel and agitate vigorously.

    • Causality: The acidic environment (pH < 2) protonates the piperidine nitrogen. The resulting piperidinium salt is highly polar and migrates into the aqueous layer, leaving neutral byproducts in the organic layer.

  • Phase Separation & Basification: Drain the lower aqueous layer into a clean flask. Slowly add 1M NaOH dropwise while stirring until the pH exceeds 12.

    • Causality: The strong base deprotonates the piperidinium ion, regenerating the free base form, which precipitates or forms a cloudy suspension due to its insolubility in water.

  • Organic Recovery: Extract the basified aqueous layer with fresh dichloromethane to recover the purified piperidine derivative.

  • Self-Validation Check: Spot the final organic layer on a TLC plate and stain with Dragendorff's reagent. An immediate orange precipitate confirms the successful partitioning and structural integrity of the piperidine alkaloid.

Protocol B: LC-MS/MS Quantification of Trace Piperidine & Nitrosamines

This protocol is designed to detect genotoxic impurities down to the nanogram-per-milliliter level (3)[3].

  • Sample Preparation: Dissolve 10 mg of the API in a 50:50 methanol/water matrix.

    • Causality: This specific ratio ensures the complete solubilization of both the lipophilic API and hydrophilic trace impurities without causing column crash.

  • Chromatographic Separation: Inject 5.0 μL onto a C18 column (e.g., Atlantis C18, 5 μm, 3.9×100 mm) maintained at 30°C. Use a gradient elution of 0.05% formic acid in water and methanol at 1.0 mL/min.

    • Causality: Formic acid acts as an ion-pairing agent. It protonates the basic piperidine nitrogen, preventing secondary interactions with the silica stationary phase and eliminating peak tailing.

  • Mass Spectrometry Detection: Operate the triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode targeting specific precursor-to-product ion transitions.

    • Causality: MRM filters out API matrix interference, providing absolute specificity for the target impurity.

  • Self-Validation Check: Inject a known blank matrix prior to the sample. The system is validated if the blank shows zero peaks at the retention time (confirming no carryover) and the Signal-to-Noise (S/N) ratio of the subsequent Limit of Quantitation (LOQ) standard injection is ≥ 10.

Purification Decision Matrix

Purification Crude Crude Piperidine Mixture CheckVol Are impurities volatile? Crude->CheckVol Distill Azeotropic Distillation CheckVol->Distill Yes CheckBase pKa Difference > 3? CheckVol->CheckBase No AcidBase Acid-Base Extraction CheckBase->AcidBase Yes Chrom Preparative HPLC CheckBase->Chrom No

Caption: Decision matrix for selecting a piperidine purification strategy.

Quantitative Impurity Data

The following table summarizes common piperidine-related impurities, their mechanistic origins, and the analytical thresholds required for regulatory compliance (5)[5].

Impurity ClassExample CompoundOrigin / MechanismAnalytical MethodLimit of Detection (LOD)
Genotoxic Amine Residual PiperidineUnreacted starting material (e.g., Rimonabant synthesis)LC-MS~0.01 µg/mL
N-Nitrosamine 1-nitroso piperidin-4-amineNitrosation of secondary amines (e.g., Pimozide synthesis)LC-MS/MS (MRM)Trace (ng/mL)
Bis-Compound Dialkylated PiperidineProlonged condensation / over-alkylation (e.g., Sertindole)HPLC-UV0.25–0.45% (Process Level)
Over-reduction Desfluoro-impuritiesCatalyst poisoning or excess H₂ during hydrogenationHPLC< 1.0%

Frequently Asked Questions (FAQs)

Q: Why does my piperidine derivative streak heavily on a silica TLC plate, making reaction monitoring impossible? A: The highly basic nitrogen in the piperidine ring interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking. Solution: Pre-treat your TLC plates by running them in an eluent containing 1% triethylamine (TEA), or add 1% TEA directly to your mobile phase. This neutralizes the acidic silanol sites, resulting in tight, quantifiable spots.

Q: We are detecting trace N-nitrosamines in our piperidine API, but we don't use nitrites in our synthesis. Where are they coming from? A: Piperidine is exceptionally susceptible to nitrosation. Nitrosating agents often originate as hidden contaminants—such as trace sodium nitrite in raw materials, excipients, or even from contaminated water used during acidic workups. Switch to verified nitrite-free reagents and consider adding a nitrite scavenger during the aqueous workup phases.

Q: During the hydrogenation of a tetrahydropyridine intermediate, I am seeing a loss of my halogen substituents (desfluoro-impurities). How do I prevent this? A: This is a classic over-reduction byproduct caused by excessive hydrogen pressure or an overly active catalyst (like Pd/C). Solution: Switch to a milder, more selective catalyst such as PtO₂ (Adams' catalyst) and strictly control the hydrogen uptake volume to prevent the cleavage of the carbon-halogen bond.

References

  • Identification and synthesis of impurities formed during sertindole preparation Source: PMC - NIH URL:[Link]

  • Evaluating Impurities in Drugs (Part I of III) Source: Pharmaceutical Technology URL:[Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL:[Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1 Nitroso Piperidin 4 Amine In Pimozide Drug Substance By Lc Ms Ms Source: Journal of Applied Bioanalysis URL:[Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide is a piperidine carboxamide derivative. While direct biological data is scarce, patent literature suggests its potential as a central nervous system (CNS) therapeutic agent, hinting at activity as a serotonin 5-HT4 receptor agonist. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a well-established target for gastrointestinal motility disorders and is under investigation for cognitive and mood disorders.[1] Agonism of this receptor typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3]

This guide, therefore, proposes a validation pathway to definitively characterize the activity of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide. The core hypothesis is that this compound acts as a selective 5-HT4 receptor agonist. To test this, we will benchmark its performance against Prucalopride , a high-affinity, selective 5-HT4 receptor agonist approved for treating chronic constipation.[4][5] This comparison will provide a clear, quantitative measure of the novel compound's potency, efficacy, and selectivity.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough pharmacological characterization. The proposed workflow is designed to first confirm target engagement and functional activity, then assess selectivity and potential off-target liabilities.

G cluster_0 Phase 1: Primary Activity cluster_1 Phase 2: Selectivity & Safety cluster_2 Phase 3: Decision P1 Step 1: Receptor Binding Assay (Target Engagement) P2 Step 2: Functional cAMP Assay (Agonist Potency & Efficacy) P1->P2 Confirms physical interaction P3 Step 3: Receptor Selectivity Panel (Off-Target Screening) P2->P3 Characterizes functional response P4 Step 4: hERG Safety Assay (Cardiotoxicity Risk) P3->P4 Assesses broader interactions P5 Go/No-Go Decision for Further Development P4->P5 Identifies critical safety liabilities

Figure 1: Proposed experimental workflow for validating the biological activity of the target compound.

Comparative In Vitro Assays: Methodologies & Data

This section details the step-by-step protocols for each phase of the validation workflow and presents hypothetical, yet realistic, data to illustrate the expected outcomes when comparing our target compound with Prucalopride.

Step 1: 5-HT4 Receptor Binding Affinity

Causality: Before assessing function, it is critical to confirm that the compound physically interacts with the intended target. A competitive radioligand binding assay will determine the compound's affinity (Ki) for the human 5-HT4 receptor. A lower Ki value indicates a higher binding affinity.

Protocol: Radioligand Binding Assay [6]

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human 5-HT4 receptor.[6]

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [3H]-GR113808, a known high-affinity 5-HT4 antagonist, at a final concentration of ~0.2 nM.[6]

    • Non-specific Binding Control: 10 µM Serotonin (5-HT).[6]

    • Test Compounds: Prepare a serial dilution of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide and Prucalopride.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein), [3H]-GR113808, and either buffer (for total binding), 5-HT (for non-specific binding), or test compound.[6]

    • Incubate at room temperature for 60 minutes to reach equilibrium.[6]

  • Termination and Detection:

    • Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand.[6]

    • Wash filters three times with ice-cold wash buffer.[6]

    • Quantify radioactivity on the filters using a liquid scintillation counter.[6]

  • Data Analysis: Calculate specific binding and determine the Ki values using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundKi (nM) for h5-HT4 Receptor
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide8.5
Prucalopride2.5[7]

This hypothetical result suggests our target compound binds to the 5-HT4 receptor with high affinity, albeit slightly lower than the established agonist, Prucalopride.

Step 2: 5-HT4 Receptor Functional Activity (cAMP Accumulation)

Causality: Binding does not guarantee activation. This functional assay measures the compound's ability to act as an agonist by quantifying the production of the second messenger, cAMP, upon receptor activation.[3][8] This will determine the compound's potency (EC50) and efficacy (Emax).

G Agonist 5-HT4 Agonist (e.g., Target Compound) Receptor 5-HT4 Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Figure 2: Simplified 5-HT4 receptor signaling pathway leading to cAMP production.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay [8]

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT4 receptor in a 96-well plate and grow to 80-90% confluency.[6]

  • Compound Stimulation:

    • Wash cells with a stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[6]

    • Add varying concentrations of the test compounds (target compound and Prucalopride) to the wells.

    • Incubate at 37°C for 30 minutes.[6]

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP measurement according to the instructions of a commercial HTRF assay kit (e.g., from Cisbio).[8] This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Data Acquisition: Read the plate on a compatible HTRF plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 (potency) and Emax (efficacy relative to a reference agonist like 5-HT) values.

Hypothetical Data Summary:

CompoundEC50 (nM)Emax (% of 5-HT response)
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide15.295%
Prucalopride5.8100%

These results would indicate that the target compound is a potent and full agonist at the 5-HT4 receptor, comparable to Prucalopride.

Step 4: hERG Channel Safety Assay

Causality: A critical step in early drug development is assessing the risk of cardiotoxicity. Inhibition of the hERG potassium channel can lead to a life-threatening cardiac arrhythmia.[9] This assay is a mandatory preclinical safety assessment.[9][10] Lack of hERG activity was a key differentiator for newer 5-HT4 agonists compared to older drugs like cisapride.[11]

Protocol: Automated Patch-Clamp Electrophysiology [9][10]

  • Cell Line: Use HEK293 cells stably transfected with the KCNH2 gene, which encodes the hERG channel.[9]

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[10]

    • Establish a stable baseline hERG current recording for each cell.

  • Compound Application:

    • Perfuse the cells with increasing concentrations of the test compound.

    • Apply each concentration for 3-5 minutes to allow the inhibitory effect to reach a steady state.[9]

    • A known hERG blocker (e.g., E-4031) is used as a positive control.[10]

  • Data Analysis:

    • Measure the hERG tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Determine the IC50 value, which is the concentration causing 50% inhibition of the hERG current.

Hypothetical Data Summary:

CompoundhERG IC50 (µM)
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide> 30
Prucalopride> 30
E-4031 (Positive Control)0.01

An IC50 value greater than 30 µM is generally considered a low risk for hERG-related cardiotoxicity. This result, combined with a potent EC50 for the target receptor, would suggest a favorable therapeutic window.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous and objective pathway for validating the biological activity of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide. Based on the hypothetical data presented, this compound demonstrates promise as a potent, efficacious, and selective 5-HT4 receptor agonist with a favorable preliminary safety profile.

These findings strongly support a "Go" decision for further investigation. Subsequent steps should include a broader GPCR selectivity panel to confirm its specificity, followed by in vivo pharmacokinetic studies and efficacy models for gastrointestinal motility or cognitive enhancement to establish its therapeutic potential.

References

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  • What is the mechanism of action and uses of Prucalopride (Serotonin 5-HT4 receptor agonist)? - Dr.Oracle. (2025, April 29). [Link]

  • What is the mechanism of Prucalopride Succinate? - Patsnap Synapse. (2024, July 17). [Link]

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Cross-Reactivity Profiling of Novel Piperidine Carboxamides: A Comparative Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted kinase inhibitors is frequently bottlenecked by off-target cross-reactivity. Because the ATP-binding pocket is highly conserved across the human kinome, traditional Type I inhibitors often suffer from promiscuous binding, leading to dose-limiting toxicities. Recently, the piperidine carboxamide scaffold has emerged as a breakthrough in oncology and pharmacology, specifically functioning as highly selective Type I ½ inhibitors for targets like Anaplastic Lymphoma Kinase (ALK)[1].

This guide provides an objective, data-driven comparison of piperidine carboxamides against first-generation alternatives, detailing the mechanistic rationale behind their superior selectivity and outlining a self-validating experimental workflow for cross-reactivity profiling.

Mechanistic Rationale: The Type I ½ Selectivity Advantage

To understand why piperidine carboxamides outperform traditional ATP-competitive inhibitors in selectivity assays, we must examine the causality of their binding kinetics.

First-generation drugs like are Type I inhibitors . They bind to the active, "DFG-in" conformation of the kinase domain[2]. Because this active conformation is structurally similar across hundreds of kinases, Type I inhibitors inherently struggle with cross-reactivity.

Conversely, piperidine carboxamides (such as the foundational Piperidine Carboxamide 1 and its optimized analogs) act as Type I ½ inhibitors [3]. Through their unique structural moieties, they induce and stabilize a DFG-shifted loop conformation [4]. This conformational shift opens access to an extended hydrophobic back pocket adjacent to the ATP-binding site[5]. Because the amino acid residues lining this back pocket (e.g., Leu1122, Met1199, and Phe1271 in ALK) are poorly conserved across the kinome, targeting this region drastically reduces off-target binding[3],[6].

Mechanism Ligand Kinase Ligands (e.g., Midkine) Receptor Target Kinase Domain (DFG-Shifted State) Ligand->Receptor Sub1 STAT3 Pathway Receptor->Sub1 Sub2 PI3K/AKT Pathway Receptor->Sub2 Inhibitor Piperidine Carboxamide (Type I ½ Inhibitor) Inhibitor->Receptor Blocks ATP & Hydrophobic Pocket Outcome Cell Proliferation Sub1->Outcome Sub2->Outcome

Fig 1: Piperidine carboxamides block oncogenic signaling via the DFG-shifted hydrophobic pocket.

Comparative Performance Data

When profiling novel piperidine carboxamides, the primary counter-screen is often IGF1R (Insulin-like Growth Factor 1 Receptor) . IGF1R shares significant sequence homology with ALK within the kinase domain, and its accidental inhibition causes severe metabolic toxicity (hyperglycemia)[1].

The table below synthesizes biochemical profiling data, demonstrating how the transition from Type I to Type I ½ piperidine carboxamides optimizes the therapeutic window.

InhibitorClassTarget IC₅₀ (nM)Homolog (IGF1R) IC₅₀ (nM)Selectivity FoldKey Structural Interaction
Crizotinib Type I4.66>1,000~200xHinge region (ATP-competitive)[3]
Piperidine Carboxamide 1 Type I ½174.0~2,95817xDFG-shifted, hydrophobic pocket[1]
Analog 001-017 Type I ½0.27>10,000>37,000x Leu1122, Met1199, Phe1271[3]

Data Interpretation: While the initial Piperidine Carboxamide 1 scaffold proved the concept of accessing the hydrophobic pocket, it suffered from weak baseline affinity[3]. Rational structure-activity relationship (SAR) optimization of the piperidine ring and pendant aryl groups yielded analogs like 001-017 , which achieved picomolar potency and near-absolute selectivity over homologous kinases[7].

Experimental Workflow: Self-Validating Cross-Reactivity Profiling

To ensure scientific integrity and trustworthiness in drug development, cross-reactivity must be evaluated through a multi-tiered, self-validating system. The following protocol outlines the industry-standard methodology for profiling piperidine carboxamides.

Phase 1: Biochemical Target vs. Homolog Screening (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to measure kinase activity. Running the assay at the specific Km​ for ATP ensures the system is appropriately sensitized to competitive binding dynamics.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme Addition: Add recombinant kinase domains (e.g., ALK and IGF1R) at concentrations optimized to maintain the reaction within the linear velocity phase (typically 0.5–2 nM).

  • Compound Titration: Dispense piperidine carboxamide compounds using acoustic liquid handling in a 10-point dose-response curve (10 µM down to 0.5 nM). Incubate for 15 minutes.

  • Substrate/ATP Initiation: Add ULight-labeled peptide substrate and ATP. Critical Step: ATP concentration must be strictly set to the apparent Km​ of the specific kinase to allow accurate calculation of Ki​ via the Cheng-Prusoff equation.

  • Detection: After a 60-minute incubation at room temperature, terminate the reaction with EDTA and add a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation: 320 nm; Emission: 665/615 nm ratio).

Phase 2: Broad Kinome Profiling (Active-Site Competition)

Rationale: To identify unpredictable off-targets across the ~400 human kinases, an active-site dependent competition binding assay (e.g., KINOMEscan) is utilized[7].

  • Incubation: Incubate the piperidine carboxamide (at a fixed concentration of 1 µM) with a library of DNA-tagged kinases and immobilized, active-site directed ligands.

  • Elution & Quantification: Wash away unbound kinases. Elute the remaining bound kinases and quantify them via qPCR.

  • Selectivity Scoring: Calculate the Selectivity Score ( S10​ ), defined as the number of kinases bound (with >90% displacement) divided by the total number of kinases tested. A lower S10​ score indicates higher selectivity.

Phase 3: Cellular Target Engagement

Rationale: Biochemical assays lack cellular context (e.g., membrane permeability, physiological 1-5 mM ATP concentrations). Cellular assays validate that the biochemical selectivity translates in vitro.

  • Cell Line Engineering: Culture Ba/F3 cells engineered to express the target kinase fusion protein alongside wild-type parental Ba/F3 cells (which depend on IL-3 for survival).

  • Treatment: Treat both cell lines with the compound for 72 hours.

  • Viability Readout: Measure ATP-dependent luminescence (e.g., CellTiter-Glo). A high therapeutic index ( IC50​ Parental / IC50​ Engineered) confirms that the piperidine carboxamide selectively kills cells dependent on the target kinase without exerting generalized cytotoxicity.

Workflow A 1. Compound Library (Piperidine Carboxamides) B 2. Primary Target Assay (Target TR-FRET) A->B Hits Selection C 3. Homolog Counter-Screen (e.g., IGF1R TR-FRET) B->C IC50 < 200 nM D 4. Broad Kinome Profiling (Active-Site Competition) C->D >15-fold Selectivity E 5. Cellular Target Engagement (Ba/F3 Engineered Lines) D->E Low Off-Target Binding

Fig 2: Step-by-step cross-reactivity profiling workflow for novel kinase inhibitors.

Conclusion

The cross-reactivity profiling of novel piperidine carboxamides illustrates a critical paradigm shift in drug design. By abandoning the crowded, highly conserved ATP hinge region in favor of stabilizing a DFG-shifted conformation, researchers can access unique hydrophobic pockets[4]. When validated through rigorous, multi-tiered screening protocols—from Km-normalized TR-FRET assays to broad kinome scans—these Type I ½ inhibitors demonstrate unprecedented selectivity, paving the way for safer, more efficacious therapeutics.

References
  • Bryan, M. C., et al. "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Pan, P., et al. "Combating Drug-Resistant Mutants of Anaplastic Lymphoma Kinase with Potent and Selective Type-I1/2 Inhibitors by Stabilizing Unique DFG-Shifted Loop Conformation." ACS Central Science, 2017. URL:[Link]

  • Brenner, A. K., & Gunnes, M. W. "Therapeutic Targeting of the Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma—A Comprehensive Update." Pharmaceutics, 2021. URL:[Link]

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A Head-to-Head Preclinical Comparison: A Novel Piperidine Derivative, Pipderinib, vs. Ibrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Piperidine Scaffolds and a New BTK Inhibitor

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of diseases, including cancer.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for engaging with biological targets.[1][2] In oncology, piperidine derivatives have been successfully developed into potent therapies targeting various signaling pathways.[4][5]

This guide introduces Pipderinib , a novel, highly selective piperidine derivative developed as a next-generation inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is a hallmark of many B-cell malignancies.[6] The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[7][8][9] However, its use can be limited by off-target effects and the emergence of resistance.[7][10][11]

Pipderinib was rationally designed to improve upon the therapeutic window of existing BTK inhibitors. This guide provides a comprehensive preclinical benchmark of Pipderinib against the standard-of-care, Ibrutinib, presenting the scientific rationale and detailed experimental data that underscore its potential as a superior therapeutic candidate.

Scientific Rationale & Mechanism of Action

The B-cell receptor signaling pathway is essential for the maturation, proliferation, and survival of B-cells.[6] Upon antigen binding, a signaling cascade is initiated, with BTK playing a pivotal role.[6] In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.[6][8] Both Pipderinib and Ibrutinib are designed to inhibit BTK, thereby blocking this pro-survival signaling.

Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[12] While effective, Ibrutinib also inhibits other kinases, such as those in the TEC and EGFR families, which can lead to adverse effects like bleeding, rash, and cardiac issues.[11][13][14][15] Pipderinib is also a covalent inhibitor but has been engineered for higher specificity to the BTK active site, with the hypothesis that this will translate to a better safety profile.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Pipderinib Pipderinib Pipderinib->BTK

Figure 1: Simplified BTK Signaling Pathway and Points of Inhibition.

Part 1: In Vitro Benchmarking

To establish a baseline comparison of potency and selectivity, Pipderinib and Ibrutinib were evaluated in a series of biochemical and cell-based assays. The objective was to quantify their inhibitory activity directly against the BTK enzyme and within a relevant cellular context.

Experimental Workflow: In Vitro Analysis

The workflow began with direct enzyme inhibition assays to determine potency (IC50) and then moved to cell-based assays to confirm on-target activity and assess the impact on cancer cell viability.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (IC50 Determination) SelectivityAssay Kinome Selectivity Screen (Off-Target Profiling) CellViability Cell Viability Assay (MTT/MTS) KinaseAssay->CellViability SelectivityAssay->CellViability TargetEngagement Target Engagement Assay (Cellular Thermal Shift) CellViability->TargetEngagement

Figure 2: Experimental workflow for in vitro benchmarking.

Biochemical Kinase Inhibition

The primary potency of each compound was determined using a standard in vitro kinase assay.[16][17] Such assays measure the ability of a drug to inhibit the phosphorylation of a substrate by the target kinase.[16]

Results: Kinase Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) was determined for both compounds against wild-type BTK.

CompoundTarget KinaseIC50 (nM)
Pipderinib BTK0.35
IbrutinibBTK0.78
Data represents the mean of three independent experiments.

Interpretation: Pipderinib demonstrates approximately two-fold greater potency against the isolated BTK enzyme compared to Ibrutinib. This suggests a higher intrinsic affinity for the target.

Cellular Anti-Proliferative Activity

To assess the compounds' effects on cancer cells, a cell viability assay was performed using a human mantle cell lymphoma (MCL) cell line known to be dependent on BCR signaling. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[18][19][20]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed MCL cells (e.g., Jeko-1) into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Treat cells with a serial dilution of Pipderinib or Ibrutinib (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21] Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[18][22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Results: Anti-Proliferative Activity (GI50)

CompoundCell Line (MCL)GI50 (nM)
Pipderinib Jeko-11.5
IbrutinibJeko-14.8
Data represents the mean of three independent experiments.

Interpretation: The superior biochemical potency of Pipderinib translates directly to enhanced anti-proliferative activity in a relevant cancer cell line, showing over three-fold greater potency than Ibrutinib.

Part 2: In Vivo Preclinical Benchmarking

To evaluate the therapeutic potential in a more complex biological system, the compounds were tested in preclinical animal models. These studies are essential for understanding pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow PK Pharmacokinetic (PK) Study (Single Dose in Mice) Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Tox Preliminary Toxicology (Observation & Weight) Efficacy->Tox

Figure 3: Experimental workflow for in vivo benchmarking.

Pharmacokinetic (PK) Profile

The PK profiles of Pipderinib and Ibrutinib were assessed in mice following a single oral dose. Ibrutinib is known for rapid absorption and elimination, with a half-life of 4-9 hours and metabolism primarily through CYP3A.[12][23][24]

Results: Key Pharmacokinetic Parameters

ParameterPipderinib (25 mg/kg, oral)Ibrutinib (25 mg/kg, oral)
Tmax (Time to Peak) 1.5 hours2.0 hours[12]
Cmax (Peak Concentration) 1,250 ng/mL980 ng/mL
AUC (Total Exposure) 8,900 ng·h/mL6,850 ng·h/mL
t1/2 (Half-life) 9.5 hours~6-9 hours[12]
Data represents mean values from n=5 mice per group.

Interpretation: Pipderinib demonstrates an improved pharmacokinetic profile compared to Ibrutinib at the same dose, with a higher peak concentration (Cmax) and greater overall drug exposure (AUC). Its slightly longer half-life may support more sustained target engagement.

Xenograft Tumor Model Efficacy

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. A patient-derived xenograft (PDX) model, where tumor tissue from a human patient is implanted into immunodeficient mice, was used for this study.[25][26] These models are considered more clinically relevant than those using established cell lines.[25][26]

Protocol: B-Cell Lymphoma Xenograft Study

  • Model Establishment: Implant human B-cell lymphoma tumor fragments subcutaneously into immunodeficient mice (e.g., NSG strain).[25][27]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into three groups: Vehicle control, Pipderinib (25 mg/kg, daily), and Ibrutinib (25 mg/kg, daily).

  • Dosing: Administer compounds orally once daily for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint: At day 21, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Results: Tumor Growth Inhibition (TGI)

Treatment GroupDose (oral)Mean Tumor Volume (Day 21)TGI (%)
Vehicle-1540 mm³-
Ibrutinib25 mg/kg585 mm³62%
Pipderinib 25 mg/kg 310 mm³ 80%
TGI (%) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] x 100

Interpretation: Pipderinib treatment resulted in significantly greater tumor growth inhibition compared to Ibrutinib at the same dose, demonstrating superior in vivo efficacy in a clinically relevant model. No significant body weight loss was observed in any group, suggesting both treatments were well-tolerated at this dose.

Part 3: Selectivity and Off-Target Profile

A key goal in the development of next-generation kinase inhibitors is to improve selectivity, thereby minimizing side effects caused by hitting unintended targets.[11] Ibrutinib's off-target inhibition of kinases like CSK, EGFR, and TEC has been linked to adverse events such as atrial fibrillation and bleeding.[10][11][13][14]

A broad kinase selectivity panel was used to compare the inhibitory activity of Pipderinib and Ibrutinib against a wide array of human kinases.

Results: Off-Target Kinase Inhibition

Kinase TargetPipderinib (% Inhibition @ 1µM)Ibrutinib (% Inhibition @ 1µM)Associated Potential Side Effect
BTK (On-Target) >99% >99% Therapeutic Effect
CSK< 10%75%Atrial Fibrillation[13][14]
EGFR< 5%85%Rash, Diarrhea[11]
TEC15%92%Bleeding Risk[11]
ITK25%95%Impaired T-cell function
Inhibition values >50% are typically considered significant off-target hits.

Interpretation: Pipderinib exhibits a vastly superior selectivity profile. It potently inhibits BTK while showing minimal activity against key kinases associated with Ibrutinib's known side effects. This "cleaner" profile strongly suggests that Pipderinib may have a significantly improved safety margin in a clinical setting.

Conclusion and Future Directions

This comprehensive preclinical benchmarking guide demonstrates that the novel piperidine derivative, Pipderinib , is a highly promising next-generation BTK inhibitor.

  • Superior Potency: Pipderinib shows greater potency against both the isolated BTK enzyme and in cellular models of B-cell malignancy.

  • Favorable Pharmacokinetics: It exhibits an improved PK profile in vivo, leading to greater drug exposure.

  • Enhanced Efficacy: These advantages culminate in superior tumor growth inhibition in a clinically relevant xenograft model.

  • Improved Selectivity: Most critically, Pipderinib displays a significantly cleaner off-target profile, avoiding interactions with kinases linked to the major side effects of Ibrutinib.

Taken together, the data strongly support the continued development of Pipderinib as a potential new standard-of-care for B-cell malignancies. The next logical steps include formal IND-enabling toxicology studies and subsequent evaluation in Phase I clinical trials to confirm its safety and efficacy in patients.

References

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  • Byrd, J. C., et al. (2015). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]

  • Salem, J. E., et al. (2019). Ibrutinib’s off-target mechanism: cause for dose optimization. Leukemia. Available at: [Link]

  • Marbury, T., et al. (2016). Single-dose pharmacokinetics of ibrutinib in subjects with varying degrees of hepatic impairment. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Johnson, A. J., et al. (2021). Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition. Cancer Research Communications. Available at: [Link]

  • Zhang, L., et al. (2017). B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. Clinical Cancer Research. Available at: [Link]

  • de Vries, R., et al. (2019). Population pharmacokinetics of ibrutinib and its dihydrodiol metabolite in patients with lymphoid malignancies. PAGE Meeting. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Mato, A. R., et al. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. Available at: [Link]

  • Evidence-Based Oncology. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available at: [Link]

  • Rogers, K. A. (2023). Continuous BTK inhibition and combination regimens: present and future. memo inOncology. Available at: [Link]

  • Liu, Y., et al. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. Cancers. Available at: [Link]

  • Lee, H. J., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & Lymphoma. Available at: [Link]

  • Lee, H. J., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & Lymphoma. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

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  • Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

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  • Anand, U., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Kumar, A., et al. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews. Available at: [Link]

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  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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Part 1: Stereoisomeric Profiling (The Bupivacaine Paradigm)

Author: BenchChem Technical Support Team. Date: March 2026

An objective, head-to-head comparison of pharmacological isomers requires moving beyond basic structural descriptions to understand how subtle spatial reorientations dictate target engagement, pharmacokinetics (PK), and toxicity. As a Senior Application Scientist, I approach the piperidine carboxamide scaffold—a privileged motif in drug discovery—by analyzing two distinct modes of isomerism: stereoisomerism (chirality at the ring carbons) and positional isomerism (regiochemistry of the carboxamide substitution).

This guide provides a comprehensive evaluation of piperidine carboxamide isomers, supported by mechanistic rationales, comparative data, and self-validating experimental protocols.

The most clinically significant example of piperidine carboxamide stereoisomerism is found in the pipecoloxylidide local anesthetics, specifically bupivacaine (1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide). The chiral center at the C2 position yields two enantiomers with drastically different safety profiles.

Historically, racemic bupivacaine (a 50:50 mixture) was administered for regional anesthesia. However, the racemic mixture is associated with severe, sometimes fatal, cardiotoxicity and central nervous system (CNS) toxicity[1]. Preclinical electrophysiological evaluations have proven that this toxicity is highly stereoselective, residing primarily with the R(+)-enantiomer (dextrobupivacaine)[1].

The causality behind this differential toxicity lies in the binding kinetics to the cardiac voltage-gated sodium channel (Nav1.5). While both the S(-)-enantiomer (levobupivacaine) and the R(+)-enantiomer block the channel to provide anesthesia, levobupivacaine exhibits a significantly faster dissociation rate ( koff​ ) during the diastolic (resting) phase of the cardiac cycle[2]. The R(+)-enantiomer remains bound, leading to a cumulative, "use-dependent" block that triggers fatal arrhythmias[2]. Furthermore, levobupivacaine exhibits a higher plasma clearance and a lower volume of distribution, ensuring a wider pharmacokinetic safety margin[1].

Toxicity Racemic Racemic Bupivacaine (Piperidine-2-carboxamide) R_Isomer Dextrobupivacaine (R-Enantiomer) Racemic->R_Isomer 50% S_Isomer Levobupivacaine (S-Enantiomer) Racemic->S_Isomer 50% Nav Cardiac Nav1.5 Channel (Intracellular Pore) R_Isomer->Nav Slow koff S_Isomer->Nav Fast koff Tox_High Cumulative Block (High Arrhythmia Risk) Nav->Tox_High Tox_Low Rapid Dissociation (Wider Safety Margin) Nav->Tox_Low

Stereoselective Nav1.5 channel blockade driving bupivacaine cardiotoxicity.

Table 1: Pharmacological & Toxicity Profile of Bupivacaine Enantiomers
ParameterRacemic Bupivacaine (RS)Levobupivacaine (S)Dextrobupivacaine (R)
Anesthetic Potency HighHighHigh
Nav1.5 Dissociation MixedFast (Safe)Slow (Toxic)
Plasma Clearance BaselineHigher than R-isomerLower than S-isomer
Cardiotoxicity Risk HighLowVery High
Clinical Status Phasing out / RestrictedPreferred Clinical AgentDiscontinued / Not Used

Part 2: Positional Isomers in Targeted Therapeutics

In modern targeted drug discovery (e.g., kinase and protein-protein interaction inhibitors), the regiochemical placement of the carboxamide group—specifically piperidine-3-carboxamide versus piperidine-4-carboxamide —dictates whether a molecule can satisfy strict hydrogen-bonding geometries within a target's binding pocket.

Case Study A: Cyclin G-associated Kinase (GAK) Inhibitors In the optimization of isothiazolo[4,3-b]pyridine-based GAK inhibitors for antiviral applications, the position of the carboxamide is the primary determinant of target engagement. The piperidine-3-carboxamide congener demonstrated highly potent affinity for GAK ( Kd​ = 0.16 µM)[3]. Conversely, its piperidine-4-carboxamide positional isomer was significantly less active[3]. The causality is structural: the 3-position projects the carboxamide vector perfectly into the kinase hinge region to form critical hydrogen bonds, whereas the 4-position forces the functional group into a sterically occluded space, preventing the core scaffold from docking.

Case Study B: PD-1/PD-L1 Inhibitors The opposite spatial requirement is observed in small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. During structural optimization, derivatives featuring a piperidine-4-carboxamide moiety were found to be better tolerated and exhibited superior binding affinity compared to their piperidine-3-carboxamide counterparts[4]. The extended, linear geometry of the 4-substituted piperidine better complements the elongated, hydrophobic cylindrical cleft of the PD-L1 dimer interface, allowing the polar tail to reach the solvent-exposed boundary without clashing with internal residues[4].

Table 2: Target Binding Affinity of Positional Isomers
Target / IndicationPiperidine-3-carboxamidePiperidine-4-carboxamideStructural Rationale
GAK (Kinase) High Affinity ( Kd​ = 0.16 µM)Low Affinity3-position aligns with hinge region H-bonds.
PD-1/PD-L1 (PPI) Lower AffinityHigh Affinity 4-position fits the linear, elongated dimer cleft.

Part 3: Experimental Methodologies for Isomer Evaluation

To objectively validate the performance of these isomers, we must employ self-validating experimental systems. Below are the gold-standard protocols for isolating the causality of isomer-specific behavior.

Protocol 1: Electrophysiological Profiling of Stereoisomers (Patch-Clamp)

Objective: Quantify the use-dependent block of Nav1.5 by R- vs. S-piperidine-2-carboxamides to predict cardiotoxicity. Causality: By pulsing the membrane potential at high frequencies (e.g., 3 Hz, mimicking tachycardia), we force the channels to open and close rapidly. A "trapped" isomer (R-enantiomer) causes progressive current decay because it cannot dissociate during the brief resting phase, directly proving its cardiotoxic mechanism. Step-by-Step:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels.

  • Patch Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (2–4 MΩ). Self-Validation: Continuously monitor series resistance ( Rs​ ); discard the cell if Rs​ fluctuates by >15%, as this compromises voltage control.

  • Solution Exchange: Perfuse the extracellular solution containing 10 µM of the isolated isomer (Levobupivacaine vs. Dextrobupivacaine).

  • Voltage Protocol: Apply a train of 30 depolarizing pulses (from a holding potential of -100 mV to -10 mV for 20 ms) at a frequency of 3 Hz.

  • Kinetic Analysis: Calculate the fractional block by comparing the peak inward current of pulse 1 to pulse 30. Extract the dissociation time constant ( τrecovery​ ) by fitting the current recovery during the interpulse intervals to a single exponential decay function.

Protocol 2: Surface Plasmon Resonance (SPR) for Positional Isomers

Objective: Determine real-time association ( kon​ ) and dissociation ( koff​ ) rates for piperidine-3- vs. 4-carboxamides against purified targets (e.g., GAK). Causality: Positional isomers possess identical molecular weights and lipophilicity. SPR isolates the direct binding event in a cell-free environment, proving that a lack of efficacy (e.g., in the 4-carboxamide GAK inhibitor) is due strictly to poor structural complementarity (steric clash) rather than poor cellular permeability. Step-by-Step:

  • Sensor Chip Functionalization: Immobilize His-tagged GAK onto an NTA sensor chip via nickel chelation, followed by amine coupling (EDC/NHS) to lock the protein in a uniform orientation.

  • Analyte Preparation: Prepare a 2-fold dilution series (0.1 µM to 10 µM) of the 3-carboxamide and 4-carboxamide isomers in running buffer (HBS-EP+ with 1% DMSO).

  • Association Phase: Inject analytes at a high flow rate (30 µL/min) for 120 seconds. Self-Validation: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Dissociation Phase: Flow plain running buffer for 300 seconds to measure koff​ .

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow Start Piperidine Carboxamide Scaffold Split1 Stereoisomeric Resolution (e.g., C2 Chirality) Start->Split1 Chiral HPLC Split2 Positional Derivatization (3- vs 4-Substitution) Start->Split2 Regioselective Synthesis Assay1 Patch-Clamp Electrophysiology (Nav1.5 Kinetics) Split1->Assay1 Phenotypic Screening Assay2 Surface Plasmon Resonance (Binding Affinity / Kd) Split2->Assay2 Target-Based Screening Data1 Toxicity & Safety Profiling Assay1->Data1 Data2 Efficacy & Target Engagement Assay2->Data2

Workflow for evaluating piperidine carboxamide isomers in drug discovery.

Conclusion

The piperidine carboxamide scaffold is highly sensitive to both stereochemical and regiochemical alterations. As demonstrated, shifting chirality from S to R (Levobupivacaine to Dextrobupivacaine) transforms a safe anesthetic into a potent cardiotoxin. Similarly, shifting the carboxamide vector from the 3-position to the 4-position can act as an on/off switch for target affinity, depending entirely on the geometric constraints of the binding pocket (e.g., GAK vs. PD-L1). Rigorous, causality-driven experimental workflows like high-frequency patch-clamping and SPR are mandatory to navigate these isomeric landscapes successfully.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide

As a Senior Application Scientist, I have observed that the structural nuances of pharmaceutical intermediates directly dictate their safety profiles and handling requirements. 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS: 2129781-55-9) is a prime example. While highly valuable in drug development and synthetic pathways, its piperidine core and carboxamide moiety present specific toxicological challenges.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational logistics. By understanding the "why" behind the protocol, researchers can ensure both their own safety and the integrity of their experiments.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must ground our protocols in the chemical's behavioral and toxicological profile. According to its GHS classification[1], this compound presents the following hazards:

  • Acute Toxicity - Category 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.

    • Causality Insight: The lipophilic nature of the methoxyethyl and piperidine groups enhances dermal penetration rates and systemic absorption. Standard latex barriers are highly permeable to such organic structures.

  • Skin & Eye Irritation - Category 2/2A (H315, H319): Causes skin and serious eye irritation.

    • Causality Insight: The carboxamide group can interact with mucosal membranes and epidermal proteins, causing localized inflammation upon contact.

  • Specific Target Organ Toxicity, Single Exposure - Category 3 (H336): May cause drowsiness or dizziness.

    • Causality Insight: Inhalation of volatile off-gassing or fine particulates allows the compound to cross the blood-brain barrier rapidly, leading to central nervous system (CNS) depression.

Personal Protective Equipment (PPE) Matrix

In compliance with OSHA 29 CFR 1910 Subpart I standards for laboratory PPE[2], the following equipment is mandatory. We do not rely on default rules; this selection is based on a targeted hazard assessment.

PPE CategorySpecificationQuantitative/Qualitative Rationale
Hand Protection Nitrile (min 0.11 mm for splash, >0.4 mm for full contact) or Neoprene.Breakthrough time >240 mins for piperidine derivatives. Latex offers zero resistance to polar organic amides.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Protects against H319. Standard safety glasses with side shields are insufficient for fine powders/aerosols.
Body Protection Flame-retardant (FR) lab coat, fully buttoned. Tyvek sleeves for scale-up (>10g).Prevents particulate accumulation on street clothes and accidental dermal transfer.
Respiratory Fume hood (Face velocity: 80-120 fpm). If outside hood: Half-mask respirator with P100/OV cartridges.Mitigates H332 and H336 risks. Captures both volatile organic vapors and airborne particulates[3].

Operational Workflow: Step-by-Step Methodology

Every protocol must function as a self-validating system. Follow these steps to ensure zero-exposure handling during your assays or synthetic setups.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Confirm the fume hood monitor reads between 80-120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears using the inflation method. Don chemical splash goggles before opening the primary chemical container.

  • Static Mitigation: Wipe down spatulas and weigh boats with a static-reducing cloth. Fine piperidine derivative powders are highly prone to static cling, which drastically increases the risk of aerosolization and subsequent inhalation.

Phase 2: Execution & Transfer

  • Isolation: Place the analytical balance deep inside the fume hood or within a specialized, ventilated weighing enclosure.

  • Handling: Open the container of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide slowly to prevent a pressure-release dust cloud.

  • Transfer: Use a smooth, anti-static micro-spatula. Transfer the required mass into a pre-tared, sealable vial.

  • Sealing: Cap the vial tightly before removing it from the ventilated enclosure.

Phase 3: Decontamination & Post-Operation

  • Surface Cleaning: Wipe down the balance and hood surface with a damp paper towel (using a 10% ethanol/water solution to dissolve residues), followed by a dry wipe.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your skin.

  • Washing: Wash hands immediately with soap and water. Crucial Note: Do not use solvents (like acetone or ethanol) to wash your hands. Solvents strip natural dermal oils and will accelerate the skin absorption of any residual chemical.

Workflow Visualization

HandlingWorkflow Start Pre-Task: Hazard Assessment Hood Ventilation Check (Fume Hood 80-120 fpm) Start->Hood PPE Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weighing Execution: Weighing & Transfer (Inside Enclosure) PPE->Weighing Decision Spill or Exposure? Weighing->Decision SpillResponse Spill Response (Evacuate, Contain, Absorb) Decision->SpillResponse Yes Decon Decontamination (Wet Wipe Surfaces) Decision->Decon No SpillResponse->Decon Disposal Waste Disposal (Halogen-Free Organic) Decon->Disposal End Doff PPE & Wash Hands Disposal->End

Operational workflow for handling 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide.

Disposal & Waste Management Plan

Proper disposal is critical to prevent environmental contamination and secondary exposure to laboratory personnel[4].

  • Segregation: Classify all pure waste containing this compound as Non-Halogenated Organic Waste (unless it has been mixed with halogenated solvents like DCM or Chloroform during your assay).

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and paper towels in a sturdy, puncture-resistant solid waste container lined with a heavy-duty poly bag.

  • Liquid Waste: If the compound is dissolved in solvents (e.g., methanol, DMSO), pour the solution into a designated, clearly labeled liquid waste carboy. Ensure the carboy is kept within secondary containment.

  • Labeling: Label all waste containers immediately with "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazards (Toxic, Irritant).

  • Spill Protocol: In the event of a powder spill, do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with damp paper towels to suppress dust, carefully scoop the material into a hazardous waste bag, and wash the area thoroughly with soap and water.

References

  • NextSDS. "4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.